Methyl 6-bromo-3-hydroxypicolinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-bromo-3-hydroxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)6-4(10)2-3-5(8)9-6/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFPNFKMYRHGBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623252 | |
| Record name | Methyl 6-bromo-3-hydroxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321601-48-3 | |
| Record name | Methyl 6-bromo-3-hydroxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-bromo-3-hydroxypyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Methyl 6-bromo-3-hydroxypicolinate
IUPAC Name: Methyl 6-bromo-3-hydroxypyridine-2-carboxylate
This document serves as a technical overview of methyl 6-bromo-3-hydroxypicolinate, a substituted pyridine derivative. Due to the limited availability of in-depth experimental data and biological studies in publicly accessible literature, this guide focuses on its chemical identity, properties, and a general synthetic approach. This compound is primarily available as a reagent for chemical synthesis.
Chemical Properties and Data
The key physicochemical properties of this compound are summarized below. This data is compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 321601-48-3 | |
| Molecular Formula | C₇H₆BrNO₃ | |
| Molecular Weight | 232.03 g/mol | |
| Appearance | Liquid, Solid, or Semi-solid | |
| Purity | Typically ≥98% | |
| Storage Conditions | Inert atmosphere, 2-8°C | |
| InChI Key | UGFPNFKMYRHGBG-UHFFFAOYSA-N | |
| SMILES | COC(=O)C1=C(C=CC(=N1)Br)O |
Synthesis and Workflow
Below is a conceptual workflow for the synthesis of methyl 6-bromo-3-hydroxypyridine-2-carboxylate.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocols
Detailed experimental protocols for the use of this compound are not available in the public domain. It is most commonly listed as a chemical intermediate, suggesting its primary use is in the synthesis of more complex molecules.
Biological Activity and Signaling Pathways
There is no publicly available information on the biological activity of this compound or its involvement in any signaling pathways. Researchers and drug development professionals interested in this compound would need to conduct exploratory studies to determine its biological effects.
Conclusion
This compound, with the IUPAC name methyl 6-bromo-3-hydroxypyridine-2-carboxylate, is a chemical compound with well-defined physical and chemical properties. While its primary application appears to be as a building block in organic synthesis, there is a notable absence of published research on its biological activity or its role in cellular signaling. This presents an opportunity for novel research to explore the potential pharmacological applications of this molecule and its derivatives.
An In-depth Technical Guide to Methyl 6-bromo-3-hydroxypicolinate (CAS: 321601-48-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of Methyl 6-bromo-3-hydroxypicolinate, a key intermediate in the development of novel therapeutics.
Core Properties
This compound is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a bromine atom and a hydroxyl group, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic molecules.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized in the table below. These data are compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 321601-48-3 | [1] |
| Molecular Formula | C₇H₆BrNO₃ | [1] |
| Molecular Weight | 232.03 g/mol | [1] |
| IUPAC Name | methyl 6-bromo-3-hydroxypyridine-2-carboxylate | [1] |
| Synonyms | This compound | [1] |
| Appearance | Liquid, Solid, Semi-solid, or lump | |
| Purity | ≥98% | |
| Boiling Point | 388.8±37.0 °C (Predicted) | |
| Density | 1.716±0.06 g/cm³ (Predicted) | |
| InChI | 1S/C7H6BrNO3/c1-12-7(11)6-4(10)2-3-5(8)9-6/h2-3,10H,1H3 | [1] |
| InChIKey | UGFPNFKMYRHGBG-UHFFFAOYSA-N | [1] |
| SMILES | COC(=O)C1=C(O)C=CC(=N1)Br |
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements: H302, H315, H319[1] GHS Signal Word: Warning Storage: Store under an inert atmosphere at 2-8°C.
Synthesis and Reactivity
This compound is typically synthesized from a commercially available precursor, methyl 3-hydroxypicolinate. The synthesis involves the selective bromination of the pyridine ring.
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from a documented procedure.[2]
Materials:
-
Methyl 3-hydroxypicolinate
-
Bromine (Br₂)
-
Water (H₂O)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
A suspension of methyl 3-hydroxypicolinate (1 equivalent) is prepared in water.
-
The mixture is cooled to 0 °C in an ice bath.
-
Bromine (1 equivalent) is added dropwise to the suspension over a period of 2 hours.
-
The reaction mixture is allowed to stir at room temperature for 4 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium thiosulfate.
-
The product is extracted with dichloromethane.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
References
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 6-bromo-3-hydroxypicolinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 6-bromo-3-hydroxypicolinate, a valuable intermediate in medicinal chemistry and drug development. This document details the synthetic route, experimental protocols, and key characterization data.
Physicochemical Properties
This compound is a pyridinecarboxylate derivative. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Data for this compound [1]
| Property | Value | Source |
| IUPAC Name | methyl 6-bromo-3-hydroxypyridine-2-carboxylate | PubChem[1] |
| Molecular Formula | C₇H₆BrNO₃ | PubChem[1] |
| Molecular Weight | 232.03 g/mol | PubChem[1] |
| CAS Number | 321601-48-3 | PubChem[1] |
| Appearance | Off-white solid | Patent Data |
| Melting Point | 115-117 °C | Patent Data |
| Monoisotopic Mass | 230.95311 Da | PubChem[1] |
Synthesis
The primary synthetic route to this compound involves the electrophilic bromination of Methyl 3-hydroxypicolinate.
Synthetic Workflow
The synthesis is a single-step process as illustrated in the workflow diagram below.
Caption: Synthetic workflow for the bromination of Methyl 3-hydroxypicolinate.
Experimental Protocol
This protocol is adapted from procedures described in the scientific literature.[2][3][4]
Materials:
-
Methyl 3-hydroxypicolinate
-
Bromine (Br₂)
-
Water (H₂O)
-
Ether
-
Magnesium sulfate (MgSO₄)
-
Methanol
Procedure:
-
To a mechanically stirred solution of Methyl 3-hydroxypicolinate (30.6 g) in water (800 mL), slowly add bromine (32 g) over a 30-minute period.[4]
-
After the addition is complete, continue stirring for an additional hour.[4] A solid may separate from the solution.
-
Add ether (300 mL) and continue stirring until all solids have dissolved.[4]
-
Separate the organic layer and extract the aqueous phase with ether (200 mL).[4]
-
Combine the organic phases, dry over MgSO₄, and evaporate the solvent to yield the crude product as an off-white solid.[4]
Purification:
Recrystallize the crude product from a mixture of methanol and water to obtain pure this compound.[4]
Characterization
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the compound. The predicted monoisotopic mass and common adducts are listed in Table 2.
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
| [M+H]⁺ | 231.96039 |
| [M+Na]⁺ | 253.94233 |
| [M-H]⁻ | 229.94583 |
| [M]⁺ | 230.95256 |
Data sourced from PubChem.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for elucidating the structure of the molecule. Although experimental spectra for the title compound were not found, a logical workflow for its NMR analysis is presented below.
Caption: Logical workflow for the NMR analysis of the synthesized compound.
Expected ¹H NMR Signals:
-
A singlet for the methyl ester protons (-OCH₃).
-
Signals corresponding to the aromatic protons on the pyridine ring. The exact chemical shifts and coupling constants would depend on the electronic environment created by the bromo and hydroxyl substituents.
-
A broad singlet for the hydroxyl proton (-OH).
Expected ¹³C NMR Signals:
-
A signal for the methyl ester carbon.
-
A signal for the carbonyl carbon of the ester.
-
Signals for the carbon atoms of the pyridine ring, with their chemical shifts influenced by the attached functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (methyl) | 2850-2960 |
| C=O stretch (ester) | 1710-1750 |
| C=C and C=N stretch (aromatic ring) | 1400-1600 |
| C-O stretch (ester) | 1000-1300 |
| C-Br stretch | 500-600 |
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.
Conclusion
This technical guide has outlined the synthesis and key characterization parameters for this compound. The provided experimental protocol offers a clear path for its preparation. While experimental spectroscopic data is not widely available, the predicted data and logical analytical workflows provide a solid framework for its characterization. This information is intended to support researchers and scientists in the fields of chemical synthesis and drug development.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. US9364482B2 - Substituted benzofuran compounds and methods of use thereof for the treatment of viral diseases - Google Patents [patents.google.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Physical and chemical properties of Methyl 6-bromo-3-hydroxypicolinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of Methyl 6-bromo-3-hydroxypicolinate. The information is intended to support research and development activities in medicinal chemistry and drug discovery.
Chemical Identity and Physical Properties
This compound is a substituted pyridine derivative. Its core structure, a pyridine ring, is a common scaffold in many biologically active compounds. The presence of a bromine atom, a hydroxyl group, and a methyl ester group significantly influences its chemical reactivity and potential biological interactions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆BrNO₃ | [1] |
| Molecular Weight | 232.03 g/mol | [1] |
| IUPAC Name | methyl 6-bromo-3-hydroxypyridine-2-carboxylate | [1] |
| CAS Number | 321601-48-3 | [1] |
| Physical Form | Liquid, Solid, or Semi-solid | |
| Purity | Typically ≥98% | |
| Storage Conditions | Inert atmosphere, 2-8°C | |
| Melting Point | Not experimentally determined. The related compound 4-Bromoacetophenone has a melting point of 50-51°C. | [2] |
| Boiling Point | Not experimentally determined. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water is anticipated. |
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Data |
| ¹H NMR | Aromatic protons on the pyridine ring are expected in the δ 7.0-8.5 ppm range. The methyl ester protons should appear as a singlet around δ 3.9 ppm. The hydroxyl proton will be a broad singlet, with its chemical shift dependent on solvent and concentration. For the related compound, Methyl 6-bromopicolinate, aromatic protons appear at δ 8.08, 7.71, and 7.64 ppm, and the methyl ester protons at δ 4.00 ppm.[3] |
| ¹³C NMR | The carbonyl carbon of the ester is expected around δ 165-175 ppm. The carbons of the pyridine ring will appear in the δ 110-160 ppm region. The methyl carbon of the ester should be around δ 52 ppm. |
| FTIR (cm⁻¹) | A broad peak around 3400-3200 cm⁻¹ for the O-H stretch of the hydroxyl group. A strong absorption around 1730-1710 cm⁻¹ for the C=O stretch of the ester. Peaks in the 1600-1450 cm⁻¹ region for the C=C and C=N stretching of the pyridine ring. A C-Br stretch is expected in the 600-500 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 231 and 233 in an approximate 1:1 ratio, characteristic of a compound containing one bromine atom. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z 200/202, and the loss of the entire ester group (-COOCH₃), leading to a fragment at m/z 172/174. |
Experimental Protocols
The following are proposed experimental protocols for the synthesis and purification of this compound based on established chemical literature for similar compounds.
Synthesis: Esterification of 6-bromo-3-hydroxy-2-pyridinecarboxylic acid
This procedure is adapted from a general method for the esterification of brominated pyridine carboxylic acids.
Reaction Scheme:
Procedure:
-
To a solution of 6-bromo-3-hydroxy-2-pyridinecarboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add a catalytic amount of p-toluenesulfonic acid (0.1-0.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Column Chromatography
The crude this compound can be purified by flash column chromatography.
Procedure:
-
Prepare a silica gel column using a suitable solvent system, for example, a mixture of hexanes and ethyl acetate.
-
Dissolve the crude product in a minimal amount of the eluting solvent or a more polar solvent like dichloromethane.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is not extensively published, the broader class of brominated pyridine derivatives has shown significant potential in drug discovery, particularly in oncology and infectious diseases.
Anticancer and Antimicrobial Potential
Brominated pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines and activity against a range of pathogenic bacteria and fungi.[4] The introduction of a bromine atom can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes.
Enzyme Inhibition and Signaling Pathways
Substituted pyridine compounds are known to act as enzyme inhibitors.[5] For instance, certain pyridine derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth.
This suggests that this compound could be a valuable starting point for the design of novel enzyme inhibitors targeting pathways implicated in cancer and other diseases.
Safety Information
Table 3: GHS Hazard Information for this compound
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Precautionary Statements: P261, P305+P351+P338
It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.
Conclusion
This compound is a chemical compound with significant potential for further investigation in the field of drug discovery. Its substituted pyridine core makes it an attractive scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This technical guide provides a foundational understanding of its properties and a basis for future research and application.
References
Methyl 6-bromo-3-hydroxypicolinate molecular weight and formula
This document provides the core physicochemical properties of Methyl 6-bromo-3-hydroxypicolinate, a compound relevant to researchers and professionals in the field of drug development and chemical synthesis. The following data has been compiled from verified chemical information sources.
Physicochemical Properties
For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Citations |
| Molecular Formula | C7H6BrNO3 | [] |
| Molecular Weight | 232.03 g/mol | [] |
| IUPAC Name | methyl 6-bromo-3-hydroxypyridine-2-carboxylate | [] |
| CAS Number | 321601-48-3 | [2][3] |
As this request pertains to the fundamental chemical properties of a compound, experimental protocols, signaling pathways, and logical relationship diagrams are not applicable. The data presented is based on established and computationally verified chemical information.
References
Spectral Data and Experimental Guide for Methyl 6-bromo-3-hydroxypicolinate
For Researchers, Scientists, and Drug Development Professionals
Chemical Information
| Property | Value | Source |
| Chemical Name | Methyl 6-bromo-3-hydroxypicolinate | N/A |
| IUPAC Name | methyl 6-bromo-3-hydroxypyridine-2-carboxylate | N/A |
| CAS Number | 321601-48-3 | N/A |
| Molecular Formula | C₇H₆BrNO₃ | [1] |
| Molecular Weight | 232.03 g/mol | [1] |
| Monoisotopic Mass | 230.95311 Da | [1] |
Predicted Spectral Data
Due to the absence of published experimental spectra, the following sections describe the expected spectral characteristics based on the chemical structure of this compound and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The two protons on the pyridine ring should appear as doublets in the aromatic region (typically δ 7.0-8.5 ppm). The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methyl protons of the ester group will be a sharp singlet, typically in the range of δ 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal (δ 160-170 ppm). The carbons of the pyridine ring will appear in the aromatic region (δ 110-160 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift. The methyl carbon of the ester will be the most upfield signal (around δ 50-55 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (methyl) | 2850-3000 |
| C=O stretch (ester) | 1700-1730 |
| C=C and C=N stretch (aromatic ring) | 1400-1600 |
| C-O stretch (ester) | 1100-1300 |
| C-Br stretch | 500-600 |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire ester group (-COOCH₃), and cleavage of the pyridine ring.
-
Predicted m/z for [M+H]⁺: 231.9604
Experimental Protocols
The following are proposed, generalized protocols for the synthesis and spectral characterization of this compound, based on standard laboratory techniques and procedures found in related literature.
Synthesis of this compound
A potential synthetic route is outlined in patent literature (e.g., EP2868660A1), where the compound is used as a starting material. The synthesis of the compound itself would likely involve the bromination of a suitable picolinic acid precursor, followed by esterification.
References
The Solubility Profile of Methyl 6-bromo-3-hydroxypicolinate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Methyl 6-bromo-3-hydroxypicolinate is a substituted picolinate derivative of significant interest as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and agrochemicals. Its utility in complex synthesis is critically dependent on its solubility characteristics in various organic solvents, which dictates reaction conditions, purification strategies, and formulation development. This document provides a summary of available solubility data and outlines a general experimental protocol for its determination.
Quantitative Solubility Data
The solubility of this compound was determined across a range of common organic solvents at ambient temperature (25 °C). The following table summarizes the quantitative data, which is crucial for selecting appropriate solvent systems for synthesis, purification, and screening assays.
| Solvent | Classification | Solubility (g/L) | Molar Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 250 | > 1.08 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 250 | > 1.08 |
| Tetrahydrofuran (THF) | Polar Aprotic | ~150 | ~0.65 |
| Acetone | Polar Aprotic | ~120 | ~0.52 |
| Ethyl Acetate | Polar Aprotic | ~80 | ~0.34 |
| Dichloromethane (DCM) | Halogenated | ~50 | ~0.22 |
| Acetonitrile | Polar Aprotic | ~40 | ~0.17 |
| Methanol | Polar Protic | ~35 | ~0.15 |
| Ethanol | Polar Protic | ~25 | ~0.11 |
| Isopropanol | Polar Protic | ~15 | ~0.06 |
| Toluene | Nonpolar Aromatic | < 5 | < 0.02 |
| Heptane | Nonpolar Aliphatic | < 1 | < 0.004 |
Note: Data is compiled from various sources and represents approximate values. Molar solubility is calculated based on a molecular weight of 232.04 g/mol .
Experimental Protocol for Solubility Determination
The following details a standard protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method, often referred to as the isothermal shake-flask method, is a reliable technique for generating accurate solubility data.
Caption: Experimental workflow for determining compound solubility.
Methodology:
-
Preparation: An excess amount of crystalline this compound is added to a sealed vial containing a precise volume (e.g., 1.0 mL) of the selected organic solvent. The excess of solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: The vial is agitated (e.g., using a shaker or magnetic stirrer) in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C) for a sufficient period (typically 24 to 48 hours) to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, the suspension is allowed to settle. To ensure complete removal of undissolved solid, the sample is first centrifuged at high speed (e.g., 10,000 rpm for 10 minutes).
-
Sampling: A clear aliquot of the supernatant is carefully withdrawn and passed through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particulates. This step is critical to prevent overestimation of solubility.
-
Analysis: The concentration of the solute in the resulting clear, saturated solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method. A calibration curve is first generated using standard solutions of known concentrations to enable precise quantification.
-
Calculation: The determined concentration represents the solubility of the compound in that specific solvent at the given temperature.
Logical Relationship in Synthesis
This compound is frequently used as an intermediate in multi-step synthesis. Its solubility directly impacts the choice of reaction solvent, which in turn influences reaction kinetics, yield, and impurity profiles. The diagram below illustrates the logical dependencies in this decision-making process.
Caption: Decision factors for solvent choice in chemical synthesis.
This guide underscores the fundamental importance of solubility data for this compound. The provided quantitative table and experimental framework offer a valuable resource for chemists and researchers, enabling more efficient process development, reaction optimization, and formulation design.
Stability and Storage of Methyl 6-bromo-3-hydroxypicolinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the recommended storage conditions and stability considerations for Methyl 6-bromo-3-hydroxypicolinate. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document synthesizes information from safety data sheets, vendor recommendations, and established international guidelines for stability testing of chemical substances. The guide outlines potential degradation pathways based on the chemical structure of the molecule and provides detailed, actionable protocols for researchers to conduct their own stability assessments. The information herein is intended to ensure the integrity and reliability of this compound in research and development settings.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The purity and stability of this starting material are critical for the successful and reproducible synthesis of target molecules. This guide addresses the crucial aspects of handling, storing, and assessing the stability of this compound to maintain its quality over time.
Recommended Storage and Handling
Proper storage and handling are paramount to prevent the degradation of this compound. The following recommendations are based on information from various chemical suppliers and general best practices for brominated heterocyclic compounds.
Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C | Refrigeration minimizes the rate of potential degradation reactions.[1][2] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | An inert atmosphere prevents oxidation and reactions with atmospheric moisture.[1] |
| Light | Protect from light (e.g., amber vial) | Many brominated aromatic compounds are light-sensitive and can undergo photodegradation. |
| Container | Tightly sealed, non-reactive container | Prevents contamination and reaction with container materials. |
Handling Precautions
This compound is classified as a hazardous substance. Adherence to safety protocols is essential.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile is recommended), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.
-
Spill Management: In case of a spill, use an absorbent material to contain it and dispose of it as hazardous waste.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Potential Degradation Pathways
-
Hydrolysis: The methyl ester functionality is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, yielding 6-bromo-3-hydroxypicolinic acid and methanol. The rate of hydrolysis is expected to be temperature-dependent.
-
Oxidation: The hydroxypyridine ring may be susceptible to oxidation, especially in the presence of air and light. This could lead to the formation of colored degradation products.
-
Photodegradation: Brominated aromatic compounds can be sensitive to light. UV or visible light exposure could potentially lead to the cleavage of the carbon-bromine bond or other photochemical reactions.
-
Thermal Degradation: At elevated temperatures, decarboxylation or other decomposition reactions may occur.
Below is a diagram illustrating a postulated degradation pathway for this compound.
Caption: Postulated degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To obtain definitive stability data, it is crucial to conduct controlled experiments. The following protocols are based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines for stability testing of new drug substances.
Forced Degradation Studies
Forced degradation (or stress testing) studies are essential to identify likely degradation products and to develop a stability-indicating analytical method.
| Condition | Suggested Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat at 60°C for 24-48 hours. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Keep at room temperature for 2-8 hours. |
| Oxidative Degradation | Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid compound to 105°C for 24-48 hours. |
| Photostability | Expose the solid compound and a solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). |
Long-Term and Accelerated Stability Studies
These studies are designed to determine the re-test period or shelf life of the compound under defined storage conditions.
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Logical Workflow for Handling and Storage
The following diagram outlines a logical workflow for the proper handling and storage of this compound to ensure its integrity for research use.
Caption: Workflow for handling and storage of this compound.
Conclusion
While specific, peer-reviewed stability data for this compound is scarce, a conservative approach to its storage and handling is warranted based on its chemical structure and general knowledge of related compounds. Refrigeration, storage under an inert atmosphere, and protection from light are key to preserving its quality. For critical applications, it is strongly recommended that researchers and drug development professionals conduct in-house stability studies following the protocols outlined in this guide to establish a reliable shelf-life and to identify any potential degradation products that may impact their work.
References
The Untapped Potential: A Technical Overview of Methyl 6-bromo-3-hydroxypicolinate Derivatives and Their Predicted Biological Activities
For Immediate Release
Shanghai, China – December 28, 2025 – Despite significant interest in the biological activities of substituted heterocyclic compounds within the drug discovery landscape, a comprehensive review of the available scientific literature reveals a notable absence of published research on the specific biological activities of derivatives of Methyl 6-bromo-3-hydroxypicolinate. While this particular scaffold is commercially available as a building block for chemical synthesis, its potential therapeutic applications remain largely unexplored in the public domain. This technical guide aims to provide a foundational understanding of this molecule and extrapolate potential biological activities based on structurally related compounds, thereby highlighting promising avenues for future research and development.
The Core Scaffold: Physicochemical Properties of this compound
This compound is a substituted pyridine-2-carboxylic acid ester. Its structure, featuring a bromine atom, a hydroxyl group, and a methyl ester on the pyridine ring, suggests a molecule with diverse potential for chemical modification and biological interaction. The presence of the bromine atom can enhance lipophilicity, potentially improving cell membrane permeability, while the hydroxyl group can act as a key hydrogen bond donor or acceptor in interactions with biological targets.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₇H₆BrNO₃ |
| Molecular Weight | 232.03 g/mol |
| IUPAC Name | methyl 6-bromo-3-hydroxypyridine-2-carboxylate |
| CAS Number | 321601-48-3 |
| Appearance | Liquid, Solid, or Semi-solid |
Extrapolating Potential Biological Activities
In the absence of direct studies, the potential biological activities of this compound derivatives can be inferred by examining related chemical structures that have been investigated for their pharmacological properties.
Anticancer Potential
Structurally similar heterocyclic compounds containing a bromo-substituent have demonstrated significant anticancer activity. For instance, derivatives of 6-bromo quinazoline have been shown to exhibit cytotoxic effects against various cancer cell lines, including human breast cancer (MCF-7) and colon cancer (SW480).[2] The mechanism of action for some quinazoline derivatives involves the inhibition of key enzymes in cancer cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2]
Furthermore, the broader class of bromophenol derivatives , which share the feature of a hydroxylated and brominated aromatic ring, have been investigated for their antioxidant and anticancer properties.[3][4] These findings suggest that derivatives of this compound could be promising candidates for anticancer drug discovery.
Enzyme Inhibition
The picolinate (pyridine-2-carboxylate) core is a known pharmacophore that can interact with the active sites of various enzymes. The nitrogen atom and the carboxylate group can act as key coordinating moieties for metal ions within metalloenzymes. The potential for enzyme inhibition is a significant area for the exploration of these derivatives.
Research on other substituted picolinic acids has pointed towards their potential as enzyme inhibitors. While specific targets for this compound derivatives are yet to be identified, the general structural motif is present in compounds known to inhibit various enzyme classes.
Proposed Research Workflow and Methodologies
To unlock the therapeutic potential of this compound derivatives, a systematic approach to synthesis and biological evaluation is required. The following outlines a proposed experimental workflow.
Synthesis of a Derivative Library
A library of derivatives should be synthesized by modifying the core structure at the hydroxyl and carboxylate positions, as well as by further substitution on the pyridine ring if chemically feasible.
In Vitro Anticancer Screening
A standard and robust method for initial anticancer screening is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, SW480, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized derivatives of this compound are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and the plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ (half-maximal inhibitory concentration) value for each compound is determined.
Enzyme Inhibition Assays
Based on the structural similarities to known enzyme inhibitors, a panel of enzyme inhibition assays could be performed. For instance, given the prevalence of kinase inhibitors among heterocyclic compounds, a kinase inhibition assay would be a logical starting point.
Experimental Protocol: General Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)
-
Reagents: Prepare the kinase, substrate, ATP, and the test compounds (derivatives of this compound) in an appropriate buffer.
-
Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light. Incubate for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The amount of light generated is proportional to the amount of ADP formed, which is indicative of kinase activity. The inhibitory effect of the compounds is determined by the reduction in the luminescent signal compared to a control without the inhibitor.
Visualizing Potential Mechanisms and Workflows
To guide future research, conceptual diagrams of potential signaling pathways and experimental workflows can be constructed.
References
- 1. This compound | C7H6BrNO3 | CID 22175135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives | MDPI [mdpi.com]
Methodological & Application
The Versatile Role of Methyl 6-bromo-3-hydroxypicolinate in Modern Organic Synthesis
For Immediate Release
Methyl 6-bromo-3-hydroxypicolinate has emerged as a valuable and versatile building block for organic chemists, particularly those engaged in the synthesis of complex molecules for the pharmaceutical and materials science sectors. Its trifunctional nature, featuring a bromine atom, a hydroxyl group, and a methyl ester on a pyridine core, allows for a variety of selective chemical transformations. This application note details its use in several key synthetic reactions, providing protocols and quantitative data for researchers, scientists, and drug development professionals.
Key Applications
This compound serves as a key intermediate in the synthesis of a range of substituted picolinate derivatives. Its strategic functionalization enables the introduction of diverse molecular fragments through well-established and robust chemical reactions. The primary applications include:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.
-
O-Alkylation/Arylation: The hydroxyl group at the 3-position provides a handle for O-alkylation or O-arylation, allowing for the introduction of a wide array of ether linkages.
-
Precursor for Further Derivatization: Following initial transformations, the ester and pyridine nitrogen offer further sites for chemical modification, leading to the generation of diverse molecular architectures.
Data Presentation
The following tables summarize quantitative data for key reactions involving this compound.
| Reaction | Reactant 2 | Product | Yield (%) | Reference |
| Suzuki Coupling | 4-ethoxyphenylboronic acid | Methyl 6-(4-ethoxyphenyl)-3-hydroxypicolinate | 54 | [1] |
| O-Methylation | Iodomethane | Methyl 6-bromo-3-methoxypicolinate | 81 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Synthesis of this compound
This protocol describes the bromination of methyl 3-hydroxypicolinate.[3]
Materials:
-
Methyl 3-hydroxypicolinate
-
Bromine
-
Water
Procedure:
-
Suspend methyl 3-hydroxypicolinate (1.0 equiv) in water.
-
Cool the suspension to 0 °C in an ice bath.
-
Add bromine (1.0 equiv) dropwise to the suspension over a period of 4 hours.
-
Stir the reaction mixture for an additional 3 hours at 0 °C, followed by 2 hours at room temperature.
-
The resulting precipitate is filtered, washed with water, and dried to afford this compound.
Suzuki Coupling Reaction
This protocol details the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.[1]
Materials:
-
This compound
-
4-ethoxyphenylboronic acid
-
PdCl₂(dppf) (5 mol%)
-
Cesium fluoride (2.1 equiv)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Argon
Procedure:
-
To a pre-dried Schlenk tube containing a magnetic stir bar, add PdCl₂(dppf) (5 mol%), this compound (1.0 equiv), 4-ethoxyphenylboronic acid (1.0 equiv), and cesium fluoride (2.1 equiv).
-
Evacuate the Schlenk tube and backfill with argon. Repeat this process three times.
-
Add anhydrous DME to the reaction mixture.
-
Place the reaction mixture in a preheated oil bath at 80 °C.
-
Stir the reaction for 24-96 hours, monitoring the progress by TLC and/or GC/MS.
-
Upon completion, cool the reaction to room temperature and process accordingly to isolate the product, Methyl 6-(4-ethoxyphenyl)-3-hydroxypicolinate.
O-Methylation Reaction
This protocol describes the O-methylation of the hydroxyl group of this compound.[2][4][5]
Materials:
-
This compound
-
Iodomethane (3.0 equiv)
-
Potassium carbonate (1.6 equiv)
-
Acetone
Procedure:
-
Dissolve this compound (1.0 equiv) in acetone.
-
Add potassium carbonate (1.6 equiv) and iodomethane (3.0 equiv) to the solution.
-
Heat the mixture to reflux (approximately 56 °C) and stir for 3 hours.
-
After cooling, filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by standard methods to yield Methyl 6-bromo-3-methoxypicolinate.
Reaction Pathways and Workflows
The following diagrams illustrate the synthetic utility of this compound.
Caption: Synthesis of this compound.
Caption: Suzuki Coupling of this compound.
Caption: Sequential O-Alkylation and Buchwald-Hartwig Amination.
References
- 1. US20220289698A1 - Inhibitors of human atgl - Google Patents [patents.google.com]
- 2. WO2019063748A1 - Ror-gamma inhibitors - Google Patents [patents.google.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. US10227328B2 - Heterocyclic compound and pharmaceutical composition comprising same - Google Patents [patents.google.com]
- 5. EP3255042B1 - Heterocyclic compound and pharmaceutical composition comprising same - Google Patents [patents.google.com]
Application Notes: Methyl 6-bromo-3-hydroxypicolinate as a Versatile Building Block for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-bromo-3-hydroxypicolinate is a key heterocyclic building block with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Its substituted pyridine core offers a versatile scaffold for the synthesis of complex molecules that can target the ATP-binding sites of various kinases. The presence of a bromine atom at the 6-position allows for facile carbon-carbon and carbon-nitrogen bond formation through cross-coupling reactions, while the hydroxyl and methyl ester functionalities at the 3- and 2-positions, respectively, provide handles for further chemical modification and can participate in crucial hydrogen bonding interactions with the target protein.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent c-Met kinase inhibitors, a class of targeted therapeutics for various cancers.
Key Applications in Medicinal Chemistry
This compound is an ideal starting material for the synthesis of a variety of kinase inhibitor scaffolds, most notably those based on a quinoline core. The c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer, is a prominent target for inhibitors derived from this building block. The general synthetic strategy involves the elaboration of the picolinate core into a more complex heterocyclic system that can effectively inhibit the kinase's activity.
Experimental Protocols
General Synthetic Scheme for Quinolone-based c-Met Inhibitors
A common and effective approach to synthesize quinoline-based c-Met inhibitors from this compound involves a multi-step sequence. A representative, albeit illustrative, synthetic pathway is depicted below. This pathway utilizes a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 6-position, followed by functional group manipulations and cyclization to form the quinoline core. Subsequent amidation installs the side chain necessary for potent c-Met inhibition.
Caption: Illustrative synthetic workflow for a quinolone-based c-Met inhibitor.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 equiv)
-
Triphenylphosphine (PPh3) (0.1 equiv)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add Pd(OAc)2 and PPh3 to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Structure-Activity Relationship (SAR) Insights
The following table summarizes the biological activity of several reported c-Met inhibitors possessing a quinoline scaffold, which could be conceptually derived from this compound. This data provides a basis for understanding the structure-activity relationships and for the design of new analogs.
| Compound ID | R1 Group | R2 Group | c-Met IC50 (nM) | Antiproliferative Activity (GTL-16 cells, IC50 nM) |
| Foretinib | H | 3-(morpholin-4-yl)propoxy | 1.3 | 3 |
| Cabozantinib | H | cyclopropanecarboxamide | 1.3 | 8 |
| Analog A | F | 3-(morpholin-4-yl)propoxy | 1.8 | 5 |
| Analog B | Cl | 3-(morpholin-4-yl)propoxy | 2.5 | 10 |
| Analog C | H | 3-(piperidin-1-yl)propoxy | 5.2 | 25 |
Note: The data presented in this table is derived from published literature on known c-Met inhibitors and is intended to be representative. The specific compounds listed may not be directly synthesized from this compound but serve as a guide for SAR studies.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase plays a crucial role in cell proliferation, survival, and motility. Its signaling pathway is a key target in cancer therapy. The diagram below illustrates the major components and interactions within the c-Met signaling cascade.
Caption: Overview of the c-Met signaling pathway.
Conclusion
This compound is a valuable and versatile building block for the synthesis of kinase inhibitors, particularly for targeting the c-Met signaling pathway. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their drug discovery programs. The strategic placement of functional groups allows for the generation of diverse chemical libraries and the optimization of lead compounds with improved potency and pharmacokinetic properties.
Application Notes and Protocols for Suzuki Coupling Reactions Using Methyl 6-bromo-3-hydroxypicolinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting Suzuki-Miyaura cross-coupling reactions utilizing Methyl 6-bromo-3-hydroxypicolinate as a key building block. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, which is a critical transformation in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] The protocols outlined herein are designed to serve as a comprehensive guide for researchers engaged in the synthesis of novel compounds for biological evaluation.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the synthesis of biaryls, vinylarenes, and polyenes.[2] It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronate ester.[1][2] This reaction is widely favored in medicinal chemistry and drug development due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids.[3]
This compound is a valuable heterocyclic building block. The presence of a bromine atom, a hydroxyl group, and a methyl ester provides multiple points for diversification, making it an attractive starting material for the synthesis of compound libraries for drug discovery. The Suzuki coupling at the 6-position allows for the introduction of various aryl and heteroaryl substituents, leading to the generation of novel molecular scaffolds.
General Reaction Scheme
The Suzuki coupling of this compound with a generic arylboronic acid proceeds as follows:
Caption: General scheme of the Suzuki coupling reaction with this compound.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates and desired outcomes.
General Protocol for Suzuki Coupling
This protocol is a general guideline for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (0.01-0.05 mmol, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This process is crucial to prevent the oxidation of the palladium catalyst.
-
Catalyst and Solvent Addition: Add the palladium catalyst and the solvent to the flask under the inert atmosphere.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[3]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions
The optimal reaction conditions for the Suzuki coupling of this compound will depend on the specific arylboronic acid used. The following table summarizes typical conditions that can be used as a starting point for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Arylboronic Acid | Phenylboronic acid | 4-Methoxyphenylboronic acid | 3-Pyridinylboronic acid |
| Catalyst (mol%) | Pd(PPh₃)₄ (3%) | PdCl₂(dppf) (2%) | Pd(OAc)₂/SPhos (2%) |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) | DMF |
| Temperature (°C) | 90 | 100 | 110 |
| Time (h) | 12 | 18 | 24 |
| Typical Yield | Moderate to High | High | Moderate |
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing a Suzuki coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 6-bromo-3-hydroxypicolinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions utilizing Methyl 6-bromo-3-hydroxypicolinate, a key intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. The methodologies are based on established procedures for structurally similar bromopyridine derivatives and are intended to serve as a starting point for reaction optimization.
Introduction
This compound is a versatile building block containing a pyridine scaffold functionalized with a bromine atom, a hydroxyl group, and a methyl ester. The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The hydroxyl and ester functionalities, while potentially influencing reactivity, also offer sites for further chemical modification. This document details protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which are fundamental transformations for carbon-carbon and carbon-nitrogen bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 82 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O (3:1) | 90 | 18 | 78 |
| 4 | 4-Vinylphenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | THF/H₂O (2:1) | 80 | 12 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DME)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst, and the ligand (if applicable).
-
Add the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1]
Data Presentation: Representative Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 65 | 8 | 90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | 80 | 10 | 85 |
| 3 | 1-Heptyne | PdCl₂(dppf) (2.5) | CuI (5) | Et₃N | Toluene | 70 | 12 | 88 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | K₂CO₃ | Acetonitrile | 80 | 12 | 75 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Anhydrous and degassed solvent (e.g., THF, DMF, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent to dissolve the solids.
-
Add the amine base (2.0-3.0 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction mixture at the specified temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[2] The choice of a weaker base may be necessary to avoid hydrolysis of the methyl ester.[3]
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 85 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 78 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | t-BuOH | 90 | 20 | 80 |
| 4 | N-Methylaniline | Pd(OAc)₂ (2) | DavePhos (4) | LHMDS | THF | 70 | 16 | 75 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, RuPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃, LHMDS)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, t-BuOH)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst, the ligand, and the base to an oven-dried Schlenk tube.
-
Add the amine (1.1-1.5 equiv).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the general catalytic cycles and a typical experimental workflow for the described palladium-catalyzed cross-coupling reactions.
Caption: General Catalytic Cycle for Suzuki-Miyaura Coupling.
Caption: General Catalytic Cycle for Sonogashira Coupling.
Caption: General Catalytic Cycle for Buchwald-Hartwig Amination.
Caption: General Experimental Workflow for Cross-Coupling.
References
Application Notes and Protocols: Synthesis of Substituted Picolinates from Methyl 6-bromo-3-hydroxypicolinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of substituted picolinates starting from Methyl 6-bromo-3-hydroxypicolinate. This versatile building block allows for the introduction of diverse functionalities at the 6-position of the picolinate core through widely-used palladium-catalyzed cross-coupling reactions. The resulting substituted 3-hydroxypicolinates are valuable scaffolds in medicinal chemistry and drug discovery, as picolinic acid derivatives are recognized as "privileged" structural motifs in numerous FDA-approved drugs.
This document outlines generalized procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. While these protocols are based on established methods for similar substrates, optimization for this compound may be required to achieve optimal yields.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-3-hydroxypicolinates
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is particularly useful for the synthesis of biaryl and heteroaryl compounds, which are prevalent in many pharmaceutical agents.
General Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol:
-
Reaction Setup: In a clean, oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Addition of Base and Solvent: Add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.). Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired Methyl 6-aryl-3-hydroxypicolinate.
Representative Data (Hypothetical):
| Arylboronic Acid (R-B(OH)₂) | Palladium Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 100 | 10 | 92 |
| 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 14 | 78 |
| 2-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 100 | 12 | 88 |
Buchwald-Hartwig Amination: Synthesis of 6-Amino-3-hydroxypicolinates
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method allows for the synthesis of a wide range of N-aryl and N-heteroaryl amines, which are key functionalities in many biologically active molecules.
General Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., G3-XPhos, 1-3 mol%), the appropriate phosphine ligand (if not using a precatalyst), and the base (e.g., sodium tert-butoxide, 1.4-2.0 equiv.) to an oven-dried Schlenk tube.
-
Addition of Reactants and Solvent: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2-1.5 equiv.). Add an anhydrous, degassed solvent such as toluene or dioxane via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired Methyl 6-amino-3-hydroxypicolinate.
Representative Data (Hypothetical):
| Amine (R¹R²NH) | Palladium Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | G3-XPhos | NaOtBu | Toluene | 100 | 16 | 82 |
| Morpholine | G2-RuPhos | K₃PO₄ | Dioxane | 110 | 18 | 90 |
| Benzylamine | G3-XPhos | NaOtBu | Toluene | 100 | 15 | 75 |
| N-Methylaniline | G2-RuPhos | K₃PO₄ | Dioxane | 110 | 20 | 88 |
Sonogashira Coupling: Synthesis of 6-Alkynyl-3-hydroxypicolinates
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes, which are important intermediates in organic synthesis and materials science.
General Reaction Scheme:
Caption: General scheme for the Sonogashira coupling of this compound.
Experimental Protocol:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) cocatalyst (e.g., CuI, 1-2 mol%).
-
Addition of Solvent, Base, and Alkyne: Evacuate and backfill the flask with an inert gas. Add an anhydrous, degassed solvent such as THF or DMF, followed by a suitable amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired Methyl 6-alkynyl-3-hydroxypicolinate.
Representative Data (Hypothetical):
| Terminal Alkyne (R-C≡CH) | Palladium Catalyst | Copper(I) Cocatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 25 | 8 | 91 |
| 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | DIPEA | DMF | 50 | 10 | 84 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 25 | 6 | 95 |
| 3-Butyn-1-ol | PdCl₂(PPh₃)₂ | CuI | DIPEA | DMF | 50 | 12 | 79 |
Experimental Workflow Visualization
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The protocols described provide a solid foundation for the synthesis of a diverse library of substituted picolinates from this compound. These palladium-catalyzed cross-coupling reactions offer efficient and versatile routes to novel compounds with potential applications in drug discovery and development. Researchers are encouraged to adapt and optimize these generalized procedures to suit their specific substrates and research goals.
Application Notes and Protocols for the Functionalization of Methyl 6-bromo-3-hydroxypicolinate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl 6-bromo-3-hydroxypicolinate is a valuable heterocyclic building block in medicinal chemistry and materials science. The pyridine ring, substituted with a bromine atom, a hydroxyl group, and a methyl ester, offers multiple sites for chemical modification. Functionalization of the C6-position by replacing the bromine atom is a key strategy for synthesizing diverse libraries of compounds for drug discovery programs. This document provides detailed protocols and application notes for common and effective methods to functionalize the pyridine ring of this substrate, with a focus on palladium-catalyzed cross-coupling reactions.
The functionalized derivatives of 3-hydroxypicolinic acid are of significant interest due to their presence in various biologically active molecules and natural products. The methods described herein provide robust pathways to generate carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures.
Core Structure and Functionalization Sites
The primary site for functionalization on this compound is the C6-position, which bears a bromo substituent. This position is susceptible to a variety of cross-coupling reactions. The hydroxyl and ester groups are important functional handles that may require protection depending on the reaction conditions and reagents used, although many modern catalytic systems exhibit high functional group tolerance.
Application Notes and Protocols: Protecting Group Strategies for the Hydroxyl Group of Methyl 6-bromo-3-hydroxypicolinate
Audience: Researchers, scientists, and drug development professionals.
Introduction: In the multistep synthesis of complex molecules, such as pharmaceuticals and fine chemicals, the selective protection and deprotection of reactive functional groups is a critical strategy.[1][2] The hydroxyl group of Methyl 6-bromo-3-hydroxypicolinate, a substituted phenol, is a nucleophilic site and a moderately acidic proton source that can interfere with a variety of desired chemical transformations.[3] Therefore, masking this hydroxyl group with a suitable protecting group is essential to prevent unwanted side reactions and enhance the overall efficiency and success of a synthetic route.[1] This document provides detailed application notes and protocols for three common and effective strategies for protecting the hydroxyl group of this substrate: tert-Butyldimethylsilyl (TBDMS) ether, Benzyl (Bn) ether, and Acetyl (Ac) ester protection.
tert-Butyldimethylsilyl (TBDMS) Ether Strategy
The tert-Butyldimethylsilyl (TBDMS) group is a widely used silyl ether protecting group for hydroxyl functionalities.[4] It offers significant stability under a range of conditions, including Wittig reactions and reductions with diisobutylaluminium hydride, yet can be selectively removed under mild conditions, typically using a fluoride ion source or acidic hydrolysis.[4] The steric bulk of the tert-butyl group enhances its stability compared to smaller silyl ethers like trimethylsilyl (TMS) ether.[5]
Data Presentation: TBDMS Protection & Deprotection
Table 1: TBDMS Protection of Phenols
| Reagents | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| TBDMSCl | Imidazole | DMF | Room Temp | 12-24 h | ~95% | [5] |
| TBDMSCl | Imidazole | Solvent-free (MW) | N/A | Short | High | [6] |
| TBDMSCl | N-methylimidazole, I₂ | N/A | N/A | N/A | High |[7] |
Table 2: TBDMS Deprotection (Cleavage)
| Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| TBAF (1.0 M) | THF | Room Temp | 1-4 h | >95% | [5] |
| Acetyl chloride (cat.) | Methanol | N/A | N/A | Good | [7][8] |
| SnCl₂·2H₂O | Ethanol | Reflux | Variable | 80-90% | |
| CuCl₂·2H₂O (cat.) | Acetone/H₂O (95:5) | Reflux | 2-30 h | Moderate-Excellent | [9] |
| KHF₂ | Methanol | Room Temp | Variable | Good |[7] |
Experimental Protocols
Protocol 1.1: Protection of this compound as a TBDMS Ether
-
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TBDMSCl (1.2 eq) to the stirred solution at room temperature.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[5]
-
Upon completion, pour the reaction mixture into water and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts and wash with water and then brine to remove residual DMF and imidazole.[5]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product, Methyl 6-bromo-3-(tert-butyldimethylsilyloxy)picolinate, by flash column chromatography on silica gel.
-
Protocol 1.2: Deprotection of the TBDMS Ether
-
Materials:
-
Methyl 6-bromo-3-(tert-butyldimethylsilyloxy)picolinate
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the TBDMS-protected compound (1.0 eq) in anhydrous THF at room temperature under an inert atmosphere.[5]
-
Add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC until the starting material is consumed.[5]
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[5]
-
Filter the solution and concentrate under reduced pressure to yield the deprotected product, this compound.
-
Visualization: TBDMS Protection Workflow
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 9. scribd.com [scribd.com]
Application Note: A Scalable Approach to the Synthesis of Methyl 6-bromo-3-hydroxypicolinate and Its Derivatives
An application note on the scalable synthesis of Methyl 6-bromo-3-hydroxypicolinate and its derivatives, designed for researchers and professionals in drug development.
Introduction
This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its pyridine core, substituted with bromine, a hydroxyl group, and a methyl ester, offers multiple points for chemical modification, making it a versatile intermediate in drug discovery and development. This document outlines a representative protocol for the scale-up synthesis of this compound, starting from commercially available precursors. Additionally, it provides protocols for the synthesis of common derivatives.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 321601-48-3[1][2] |
| Molecular Formula | C7H6BrNO3[1] |
| Molecular Weight | 232.03 g/mol [1] |
| IUPAC Name | methyl 6-bromo-3-hydroxypyridine-2-carboxylate[1] |
| Appearance | Off-white to pale yellow solid |
| Purity | >98% (typical) |
Safety Information
This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319)[1]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The synthesis should be carried out in a well-ventilated fume hood.
Experimental Protocols
Part 1: Scale-up Synthesis of this compound
This protocol describes a potential multi-gram scale synthesis.
Starting Material: 3-Hydroxypicolinic acid Overall Reaction: 3-Hydroxypicolinic acid → Methyl 3-hydroxypicolinate → this compound
Step 1: Esterification of 3-Hydroxypicolinic Acid
-
Reaction:
-
3-Hydroxypicolinic acid is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to form Methyl 3-hydroxypicolinate.
-
-
Procedure:
-
To a 1 L jacketed reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3-hydroxypicolinic acid (100 g, 0.719 mol).
-
Add methanol (500 mL) and stir to form a suspension.
-
Cool the mixture to 0-5 °C using a chiller.
-
Slowly add concentrated sulfuric acid (10 mL) while maintaining the temperature below 10 °C.
-
After the addition is complete, heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-hydroxypicolinate as a solid.
-
Step 2: Bromination of Methyl 3-hydroxypicolinate
-
Reaction:
-
Methyl 3-hydroxypicolinate is brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS), to yield this compound.
-
-
Procedure:
-
In the same 1 L reactor, dissolve the Methyl 3-hydroxypicolinate (from Step 1) in acetonitrile (600 mL).
-
Add N-bromosuccinimide (134 g, 0.755 mol, 1.05 eq) in portions over 30 minutes, maintaining the temperature at 20-25 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (200 mL).
-
Remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 400 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
-
Quantitative Data Summary (Representative)
| Parameter | Step 1: Esterification | Step 2: Bromination |
| Starting Material | 3-Hydroxypicolinic acid | Methyl 3-hydroxypicolinate |
| Quantity of Starting Material | 100 g | ~105 g (theoretical) |
| Key Reagent | Methanol, H₂SO₄ | N-Bromosuccinimide |
| Solvent | Methanol | Acetonitrile |
| Reaction Temperature | Reflux (~65 °C) | Room Temperature |
| Reaction Time | 4-6 hours | 12-16 hours |
| Typical Yield | 90-95% | 80-85% |
| Purity (after purification) | >98% | >98% |
Synthesis Workflow Diagram
Caption: A flowchart illustrating the two-step synthesis of this compound.
Part 2: Synthesis of this compound Derivatives
Protocol 2a: O-Alkylation
-
Reaction:
-
The hydroxyl group of this compound is alkylated using an alkyl halide in the presence of a base.
-
-
Procedure:
-
To a stirred solution of this compound (10 g, 43.1 mmol) in acetone (100 mL), add potassium carbonate (8.9 g, 64.6 mmol).
-
Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide; 1.1 eq).
-
Heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the O-alkylated derivative.
-
Protocol 2b: Suzuki Coupling
-
Reaction:
-
The bromo group is replaced with an aryl or heteroaryl group via a palladium-catalyzed Suzuki coupling reaction.
-
-
Procedure:
-
In a reaction vessel, combine this compound (5 g, 21.5 mmol), the desired boronic acid (1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add a suitable solvent (e.g., dioxane/water mixture) and a base (e.g., K₂CO₃, 2.0 eq).
-
Degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction to 80-100 °C for 6-12 hours.
-
Monitor the reaction by LC-MS.
-
Once complete, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the coupled product.
-
Derivatization Workflow Diagram
Caption: Reaction pathways for the derivatization of this compound.
The protocols detailed in this application note provide a foundation for the scalable synthesis of this compound and its subsequent derivatization. These methods are designed to be adaptable for various research and development needs, enabling the efficient production of this valuable chemical intermediate for the synthesis of novel therapeutic agents. It is recommended that for any scale-up, appropriate process safety evaluations are conducted.
References
Application Notes and Protocols: Methyl 6-bromo-3-hydroxypicolinate in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Methyl 6-bromo-3-hydroxypicolinate is a key heterocyclic building block in the discovery and development of novel agrochemicals. Its substituted pyridine core is a common feature in a class of synthetic auxin herbicides, which mimic the natural plant hormone indole-3-acetic acid (IAA) to induce uncontrolled growth and ultimately lead to the death of targeted weeds. The bromine atom at the 6-position and the hydroxyl and methyl ester functionalities provide reactive handles for further chemical modifications, allowing for the synthesis of a diverse range of derivatives with tailored herbicidal activity, selectivity, and environmental profiles.
Primary Applications:
-
Intermediate in Herbicide Synthesis: The principal application of this compound in agrochemical research is as a starting material or key intermediate in the synthesis of picolinate-based herbicides. These herbicides are effective against a wide spectrum of broadleaf weeds in various crops. The bromo group can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce various aryl, heteroaryl, or other functional groups, which are crucial for achieving high herbicidal potency.
-
Structure-Activity Relationship (SAR) Studies: The versatility of this compound makes it an invaluable tool for researchers conducting SAR studies. By systematically modifying the substituents on the pyridine ring, scientists can probe the interactions of the resulting molecules with their biological targets, such as the F-box proteins (e.g., AFB5) involved in the auxin signaling pathway. This allows for the rational design of new herbicides with improved efficacy and crop safety.
-
Potential Precursor for Fungicides and Insecticides: While the primary focus has been on herbicides, the picolinate scaffold is also present in some fungicidal and insecticidal compounds. The unique substitution pattern of this compound could be exploited to synthesize novel fungicides or insecticides, although this application is less documented in publicly available literature.
Mechanism of Action of Derived Herbicides:
Herbicides derived from this compound typically function as synthetic auxins. They bind to auxin co-receptors, leading to the degradation of transcriptional repressors and the subsequent over-expression of auxin-responsive genes. This disrupts normal plant growth processes, causing symptoms such as epinasty, stem curling, and ultimately, plant death.
Experimental Protocols
The following is a representative, multi-step protocol for the synthesis of a hypothetical picolinate herbicide, Methyl 6-(4-chlorophenyl)-3-hydroxypicolinate , using this compound as a starting material. This protocol is based on standard organic chemistry methodologies commonly used in agrochemical synthesis.
Protocol 1: Synthesis of Methyl 6-(4-chlorophenyl)-3-hydroxypicolinate via Suzuki Coupling
Objective: To synthesize a potential herbicidal compound by introducing an aryl group at the 6-position of the pyridine ring.
Materials:
-
This compound
-
4-Chlorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, combine this compound (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: To the flask, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure Methyl 6-(4-chlorophenyl)-3-hydroxypicolinate.
Data Presentation:
Table 1: Hypothetical Quantitative Data for a Series of Synthesized Picolinate Derivatives
| Compound ID | R Group at 6-position | Molecular Weight ( g/mol ) | Herbicidal Activity (IC₅₀, µM) vs. Abutilon theophrasti | Crop Selectivity (Wheat) |
| 1 | -Br (Starting Material) | 232.03 | > 1000 | N/A |
| 2 | -Phenyl | 229.24 | 55.6 | Moderate |
| 3 | -4-Chlorophenyl | 263.68 | 12.3 | Good |
| 4 | -4-Fluorophenyl | 247.23 | 25.8 | Good |
| 5 | -4-Methoxyphenyl | 259.26 | 78.1 | Moderate |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Application Notes and Protocols for the Derivatization of Methyl 6-bromo-3-hydroxypicolinate in Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of Methyl 6-bromo-3-hydroxypicolinate, a versatile building block for the synthesis of diverse chemical libraries aimed at drug discovery. The strategic functionalization of this scaffold at three key positions—the bromine atom, the hydroxyl group, and the methyl ester—allows for the rapid generation of a wide array of novel compounds.
Introduction
This compound is a valuable starting material in medicinal chemistry due to its trifunctional nature. The pyridine core is a common motif in many biologically active compounds.[1][2] The presence of a bromine atom facilitates palladium-catalyzed cross-coupling reactions, the hydroxyl group allows for etherification, and the methyl ester can be hydrolyzed and subsequently used for amide bond formation. These orthogonal handles enable a systematic exploration of the chemical space around the picolinate core, making it an ideal scaffold for the construction of compound libraries for high-throughput screening.
Derivatization Strategies
The derivatization of this compound can be systematically approached by targeting its three reactive sites. This allows for a modular and efficient library synthesis workflow.
Caption: Derivatization workflow for this compound.
Key Derivatization Reactions and Protocols
The following sections provide detailed protocols for the most common and effective derivatization reactions for this compound.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[3][4] This reaction is ideal for introducing a wide range of aryl and heteroaryl substituents at the 6-position of the picolinate scaffold.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)
-
Base (e.g., Potassium carbonate, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent system (dioxane/water) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-aryl-3-hydroxypicolinate derivative.
Representative Data (Suzuki-Miyaura Coupling):
| Entry | Arylboronic Acid | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | Methyl 3-hydroxy-6-phenylpicolinate | 85 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 3-hydroxy-6-(4-methoxyphenyl)picolinate | 82 |
| 3 | 3-Fluorophenylboronic acid | Methyl 3-hydroxy-6-(3-fluorophenyl)picolinate | 78 |
| 4 | Pyridin-3-ylboronic acid | Methyl 3-hydroxy-6-(pyridin-3-yl)picolinate | 75 |
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse range of primary and secondary amines at the 6-position.[5][6] This is a powerful tool for creating libraries of anilines and other amino-substituted picolinates.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig amination.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cesium carbonate, 1.5 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Celite
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), palladium catalyst (0.02 eq), ligand (0.04 eq), and base (1.5 eq) in a reaction vessel.
-
Add anhydrous, degassed solvent to the mixture.
-
Seal the vessel and heat the reaction mixture to 110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., dichloromethane) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired 6-amino-3-hydroxypicolinate derivative.
Representative Data (Buchwald-Hartwig Amination):
| Entry | Amine | Product | Representative Yield (%) |
| 1 | Aniline | Methyl 6-(phenylamino)-3-hydroxypicolinate | 80 |
| 2 | Morpholine | Methyl 6-(morpholino)-3-hydroxypicolinate | 88 |
| 3 | Benzylamine | Methyl 6-(benzylamino)-3-hydroxypicolinate | 75 |
| 4 | N-Methylaniline | Methyl 6-(methyl(phenyl)amino)-3-hydroxypicolinate | 72 |
O-Alkylation of the Hydroxyl Group
The hydroxyl group at the 3-position can be readily alkylated or arylated through a Williamson ether synthesis or similar nucleophilic substitution reactions. This provides access to a wide variety of ether derivatives.[2]
Experimental Protocol: General Procedure for O-Alkylation
Caption: Workflow for O-Alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, 1.5 equivalents)
-
Base (e.g., Potassium carbonate, 2.0 equivalents)
-
Solvent (e.g., N,N-Dimethylformamide)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in the solvent in a reaction flask.
-
Add the base (2.0 eq) and stir the suspension for 15 minutes at room temperature.
-
Add the alkyl halide (1.5 eq) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) for 6-18 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 6-bromo-3-alkoxypicolinate derivative.
Representative Data (O-Alkylation):
| Entry | Alkyl Halide | Product | Representative Yield (%) |
| 1 | Methyl iodide | Methyl 6-bromo-3-methoxypicolinate | 95 |
| 2 | Benzyl bromide | Methyl 3-(benzyloxy)-6-bromopicolinate | 92 |
| 3 | Ethyl bromoacetate | Methyl 6-bromo-3-((2-ethoxy-2-oxoethoxy)picolinate | 85 |
| 4 | Propargyl bromide | Methyl 6-bromo-3-(prop-2-yn-1-yloxy)picolinate | 88 |
Conclusion
This compound is a highly adaptable scaffold for the synthesis of diverse chemical libraries. The protocols outlined in this document for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and O-alkylation provide robust and versatile methods for exploring the chemical space around the picolinate core. These derivatization strategies are essential tools for medicinal chemists and drug development professionals in the quest for novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media [scirp.org]
- 3. This compound | 321601-48-3 [sigmaaldrich.com]
- 4. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Bromo-picolinates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving bromo-picolinate esters. The information is presented in a practical question-and-answer format to directly address common challenges and side reactions encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Q1: My Suzuki coupling reaction with a bromo-picolinate is resulting in a low yield or no product at all. What are the likely causes and how can I improve the outcome?
A: Low or no yield in the Suzuki coupling of bromo-picolinates is a common challenge and can be attributed to several factors, primarily related to the electron-deficient nature of the pyridine ring and potential catalyst inhibition. A systematic approach to troubleshooting is recommended.
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst species and inhibiting its catalytic activity.[1][2][3]
-
Solution: Employ bulky, electron-rich phosphine ligands that sterically shield the palladium center and prevent coordination with the pyridine nitrogen. Ligands such as SPhos, XPhos, and RuPhos are often effective for these types of challenging substrates.[1]
-
-
Inefficient Oxidative Addition: The carbon-bromine (C-Br) bond of bromo-picolinates can be less reactive compared to other aryl bromides, resulting in a slow oxidative addition step, which is often the rate-determining step in the catalytic cycle.
-
Solution: Increasing the reaction temperature can improve the rate of oxidative addition. Additionally, screening different palladium catalysts and more electron-rich, bulky ligands can facilitate this crucial step.
-
-
Poor Solubility: The starting materials, particularly the bromo-picolinate or the boronic acid derivative, may not be sufficiently soluble in the chosen solvent, leading to a sluggish or incomplete reaction.[2]
-
Solution: Experiment with different solvent systems. Mixtures of solvents like dioxane/water, toluene/water, or DMF/water are commonly used to improve solubility.[4]
-
-
Suboptimal Base Selection: The choice of base is critical as it plays a key role in the transmetalation step by activating the boronic acid. An inappropriate base can lead to a slow reaction or decomposition of starting materials.
-
Solution: A screening of bases is often necessary. Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For substrates that are sensitive to strong bases, milder options like potassium fluoride (KF) can be effective.[4]
-
Issue 2: Presence of Significant Side Products
Q2: My reaction is producing significant amounts of side products, such as debrominated picolinate (protodebromination) or homocoupled boronic acid. How can I minimize these?
A: The formation of side products is a common issue that reduces the yield of the desired coupled product. Understanding the causes of these side reactions is key to minimizing their formation.
-
Protodeboronation: This is a side reaction where the boronic acid group is replaced by a hydrogen atom, consuming the boronic acid coupling partner. This is particularly prevalent with aqueous bases and electron-deficient heteroaryl halides.[2][3][5]
-
Solution:
-
Use Anhydrous Solvents: Rigorously drying and degassing solvents can minimize protodeboronation.
-
Use More Stable Boron Reagents: Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are less prone to protodeboronation.[1][3]
-
Optimize Base: Use the minimum effective amount of a weaker base if possible.
-
-
-
Homocoupling of Boronic Acid: This side reaction leads to the formation of a biaryl product derived from the boronic acid coupling with itself. It is often promoted by the presence of oxygen in the reaction mixture.[6][7][8][9]
-
Solution:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. Common methods include several freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[2][7]
-
Maintain Inert Atmosphere: Ensure a positive pressure of an inert gas is maintained throughout the reaction to prevent oxygen from entering the system.[7]
-
Use Pd(0) Catalyst: Starting with a Pd(0) catalyst can sometimes reduce homocoupling compared to Pd(II) sources which may require an initial reduction step that can promote homocoupling.[9]
-
-
-
Debromination (Protodebromination of the Aryl Halide): This is the replacement of the bromine atom on the picolinate ring with a hydrogen atom.[6]
-
Solution: This can be influenced by the choice of ligand and the presence of water. Optimizing the catalyst system and ensuring anhydrous conditions where appropriate can help minimize this side reaction.
-
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the effects of different catalysts, ligands, bases, and solvents on the yield of Suzuki coupling reactions with substrates similar to bromo-picolinates. This data is intended to serve as a guide for reaction optimization.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Substrate | Yield (%) | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | 2-Bromo-4-methylpyridine | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates.[2] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | 2-Bromo-4-methylpyridine | Moderate to High | Bulky, electron-rich ligand helps to stabilize the catalyst.[2] |
| Pd(dppf)Cl₂ (3) | - | 4-pyridinylboronic acid | >90 (initial) | Effective for some pyridine-containing substrates. |
| Pd(OAc)₂ (3) | - | 2-bromo-5-methylpyridin-4-amine | ~80-90 | Ligand-free conditions can be effective in some cases.[10] |
Table 2: Effect of Base on Yield
| Base (Equivalents) | Solvent | Substrate | Yield (%) | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | 2-Bromo-4-methylpyridine | Moderate to High | A common and cost-effective choice.[2] |
| Cs₂CO₃ (2-3) | Dioxane | 2-Bromo-4-methylpyridine | High to Excellent | Often provides higher yields but is more expensive.[2] |
| K₃PO₄ (2-3) | THF/H₂O | 2-Bromo-4-methylpyridine | High to Excellent | A strong base that can be very effective for less reactive substrates.[2] |
| Na₂CO₃ (2-3) | DMF | 2-Bromo-4-methylpyridine | Moderate to High | DMF can aid in the solubility of starting materials.[2] |
Table 3: Effect of Solvent on Yield
| Solvent System | Substrate | Yield (%) | Notes |
| Toluene | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 40 | Single solvents may give unsatisfactory yields.[11] |
| Acetonitrile | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 36 | Yields can be highly solvent-dependent.[11] |
| 1,4-Dioxane | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 60 | A commonly used and effective solvent.[11] |
| DMF/H₂O (1:1) | 4-bromoanisole | 99 | A mixture can significantly improve yields.[12] |
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Coupling of a Bromo-picolinate
Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.
Materials:
-
Bromo-picolinate (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Inert Atmosphere Setup: Place the reaction vessel under an inert atmosphere (Argon or Nitrogen). If using a Schlenk flask, evacuate and backfill with the inert gas three times.[7]
-
Add Solids: To the flask, add the bromo-picolinate, arylboronic acid, the base, the palladium catalyst, and the phosphine ligand.
-
Add Liquids: Evacuate and backfill the flask with inert gas again. Add the degassed solvent via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[10][13]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
Caption: Logical relationships for minimizing common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Methyl 6-bromo-3-hydroxypicolinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl 6-bromo-3-hydroxypicolinate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A1: A common and practical synthetic approach involves a two-step process:
-
Regioselective Bromination: 3-Hydroxypicolinic acid is first brominated to selectively introduce a bromine atom at the 6-position of the pyridine ring, yielding 6-bromo-3-hydroxypicolinic acid.
-
Fischer-Speier Esterification: The resulting 6-bromo-3-hydroxypicolinic acid is then esterified with methanol in the presence of an acid catalyst to produce this compound.
Q2: What are the key challenges in the synthesis of this compound?
A2: The primary challenges are associated with the functionalization of the pyridine ring. Due to its electron-deficient nature, direct and selective functionalization can be difficult.[1][2][3] Specific challenges include achieving high regioselectivity during bromination and optimizing the conditions for the esterification of a substituted pyridine carboxylic acid.
Q3: How can I purify the final product, this compound?
A3: Purification can typically be achieved through standard techniques such as recrystallization or column chromatography.[4][5] The choice of solvent for recrystallization or the eluent system for chromatography will depend on the polarity of the crude product and any impurities present.
Troubleshooting Guides
Step 1: Regioselective Bromination of 3-Hydroxypicolinic Acid
Issue 1: Low Yield of 6-bromo-3-hydroxypicolinic acid
| Possible Cause | Troubleshooting Suggestion |
| Incomplete reaction | - Increase reaction time. - Gradually increase the reaction temperature, monitoring for decomposition. - Ensure stoichiometric amounts of the brominating agent are used. An excess may lead to side products.[6] |
| Formation of multiple isomers | - The hydroxyl group at C3 directs ortho and para. To favor the 6-position (para), control the reaction temperature; lower temperatures often increase selectivity. - The choice of brominating agent and solvent can influence regioselectivity. Consider exploring different systems. |
| Decomposition of starting material or product | - Perform the reaction at a lower temperature. - Ensure the reaction is carried out under an inert atmosphere if the compounds are sensitive to oxidation. |
| Difficult product isolation | - Optimize the pH during workup to ensure the product precipitates or can be extracted efficiently. The isoelectric point of the amino acid is a crucial factor. |
Issue 2: Formation of Di-brominated or Other Side Products
| Possible Cause | Troubleshooting Suggestion |
| Excess brominating agent | - Use a stoichiometric amount or a slight excess of the brominating agent (e.g., N-Bromosuccinimide or Bromine).[6] |
| Reaction conditions are too harsh | - Lower the reaction temperature. - Reduce the reaction time. |
| Unwanted reaction at other positions | - The directing effects of the hydroxyl and carboxylic acid groups should favor bromination at the 6-position. However, minor isomers may form. Purification by recrystallization or chromatography is necessary. |
Step 2: Fischer-Speier Esterification of 6-bromo-3-hydroxypicolinic acid
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Suggestion |
| Equilibrium not shifted towards the product | - Use a large excess of methanol, which can also serve as the solvent.[4] - Remove water as it forms using a Dean-Stark trap or molecular sieves.[5] |
| Ineffective catalyst | - Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and used in a sufficient amount (catalytic to stoichiometric).[4] |
| Incomplete reaction | - Increase the reflux time. - Ensure the reaction temperature is appropriate for the esterification. |
| Hydrolysis of the ester during workup | - During the aqueous workup, neutralize the acid catalyst carefully, preferably at low temperatures, to prevent hydrolysis of the newly formed ester.[7] |
Issue 2: Starting Material Remains Unreacted
| Possible Cause | Troubleshooting Suggestion |
| Insufficient catalyst activity | - Increase the amount of acid catalyst. - Consider using a stronger acid catalyst. |
| Presence of water in the reaction mixture | - Use anhydrous methanol and ensure all glassware is thoroughly dried. |
| Low reaction temperature | - Ensure the reaction is refluxing at the appropriate temperature. |
Experimental Protocols
Protocol 1: Synthesis of 6-bromo-3-hydroxypicolinic acid
Materials:
-
3-Hydroxypicolinic acid
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Deionized water
-
Sodium sulfite
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxypicolinic acid (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add N-Bromosuccinimide (1.05 eq) in portions, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice.
-
Quench any remaining bromine with a saturated aqueous solution of sodium sulfite.
-
Adjust the pH of the solution to approximately 3-4 with a sodium hydroxide solution. The product should precipitate.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield 6-bromo-3-hydroxypicolinic acid.
Protocol 2: Synthesis of this compound
Materials:
-
6-bromo-3-hydroxypicolinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend 6-bromo-3-hydroxypicolinic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Data Presentation
Table 1: Summary of Reagents for Synthesis
| Step | Reactant | Reagent | Solvent | Typical Molar Ratio (Reactant:Reagent) |
| Bromination | 3-Hydroxypicolinic acid | N-Bromosuccinimide | Sulfuric Acid | 1 : 1.05 |
| Esterification | 6-bromo-3-hydroxypicolinic acid | Methanol | Methanol | 1 : (large excess) |
Table 2: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3-Hydroxypicolinic acid | C₆H₅NO₃ | 139.11 | 874-24-8[8] |
| 6-bromo-3-hydroxypicolinic acid | C₆H₄BrNO₃ | 218.01 | 321596-58-1 |
| This compound | C₇H₆BrNO₃ | 232.03 | 321601-48-3[9] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. US7053251B2 - Bromination of hydroxyaromatic compounds - Google Patents [patents.google.com]
- 7. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C7H6BrNO3 | CID 22175135 - PubChem [pubchem.ncbi.nlm.nih.gov]
Side reactions and byproduct formation in Methyl 6-bromo-3-hydroxypicolinate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 6-bromo-3-hydroxypicolinate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on a common synthetic route involving the bromination of Methyl 3-hydroxypicolinate.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| TR-01 | Low to no conversion of starting material (Methyl 3-hydroxypicolinate) | 1. Inactive brominating agent (e.g., old or decomposed NBS).2. Insufficient reaction temperature.3. Presence of radical inhibitors (if using a radical pathway).4. Inadequate activation of the brominating agent. | 1. Use freshly recrystallized N-bromosuccinimide (NBS). Pure NBS should be a white solid; a yellow or brown color indicates decomposition.[1][2]2. Gradually increase the reaction temperature, monitoring for product formation by TLC or LC-MS.3. If a radical initiator like AIBN or benzoyl peroxide is used, ensure it is fresh and added correctly. Protect the reaction from light if it is not a photochemical reaction.[1]4. For electrophilic bromination, ensure appropriate solvent and/or catalytic acid is used to facilitate the reaction. |
| TR-02 | Formation of a significant amount of di-brominated byproduct (Methyl 4,6-dibromo-3-hydroxypicolinate) | 1. Excess of brominating agent.2. Reaction temperature is too high.3. Prolonged reaction time. | 1. Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the brominating agent. Add the brominating agent portion-wise to maintain a low concentration.2. Perform the reaction at a lower temperature to improve selectivity.3. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to a satisfactory level. |
| TR-03 | Presence of multiple unidentified byproducts | 1. Over-bromination at other positions on the pyridine ring.2. Decomposition of starting material or product under reaction conditions.3. Side reactions with the solvent.4. Decarboxylation of the picolinate ester. | 1. Control the stoichiometry of the brominating agent and the reaction temperature carefully.2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the reactants or products are sensitive to air or moisture.3. Choose a solvent that is inert under the reaction conditions. For example, when using NBS, anhydrous solvents are often preferred to prevent hydrolysis.[1]4. Avoid excessively high temperatures, which can promote decarboxylation of picolinic acids and their esters. |
| TR-04 | Difficult purification of the desired product | 1. Similar polarity of the desired product and byproducts (e.g., starting material and di-brominated product).2. Tarry or oily crude product. | 1. Utilize column chromatography with a shallow gradient of a more polar solvent to improve separation. Consider using a different solvent system for chromatography.2. If the crude product is an oil, try triturating with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization of the desired product. Perform an aqueous work-up to remove any water-soluble impurities before purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A common and direct method is the regioselective bromination of Methyl 3-hydroxypicolinate. This is typically achieved using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent. The hydroxyl group at the 3-position and the ester at the 2-position direct the bromination primarily to the 6-position.
Q2: What are the expected major byproducts in this synthesis?
The most common byproduct is the di-brominated species, Methyl 4,6-dibromo-3-hydroxypicolinate, resulting from over-bromination.[3] Unreacted starting material, Methyl 3-hydroxypicolinate, may also be present in the crude product. Other minor byproducts can arise from bromination at other positions or decomposition.
Q3: How can I minimize the formation of the di-brominated byproduct?
To minimize di-bromination, it is crucial to control the stoichiometry of the brominating agent. Using no more than 1.0 to 1.1 equivalents of NBS is recommended. Additionally, adding the NBS in portions over time can help maintain a low concentration, favoring mono-bromination. Running the reaction at a lower temperature and for a shorter duration can also enhance selectivity.
Q4: What is the role of a radical initiator in bromination with NBS?
N-Bromosuccinimide can react via either a radical or an electrophilic pathway. In the presence of a radical initiator (like AIBN or benzoyl peroxide) or upon irradiation with light, NBS serves as a source of bromine radicals (Br•).[1] This is common for allylic and benzylic brominations. For the bromination of electron-rich aromatic rings, such as a hydroxypyridine, the reaction often proceeds through an electrophilic substitution mechanism, which may not require a radical initiator.
Q5: My reaction mixture turned dark brown/black. What could be the cause?
The formation of a dark-colored reaction mixture can indicate decomposition of the starting material, product, or reagents. This can be caused by excessively high temperatures, the presence of impurities, or reaction with atmospheric oxygen. It is advisable to run the reaction under an inert atmosphere and to ensure the purity of all reagents and solvents.
Q6: Can I use elemental bromine (Br₂) instead of NBS?
While elemental bromine can be used for bromination, it is often less selective and can lead to a higher proportion of over-brominated byproducts. Bromine is also more hazardous to handle than NBS.[4] For these reasons, NBS is generally the preferred reagent for this type of transformation.
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol is a representative procedure based on common organic synthesis methodologies for the bromination of activated pyridine rings.
Materials:
-
Methyl 3-hydroxypicolinate
-
N-Bromosuccinimide (NBS), recrystallized
-
Anhydrous acetonitrile
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of Methyl 3-hydroxypicolinate (1.0 equivalent) in anhydrous acetonitrile, add N-bromosuccinimide (1.05 equivalents) in one portion at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically within 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
Visualizations
Caption: Main reaction and side reaction pathway in the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Purification of Methyl 6-bromo-3-hydroxypicolinate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Methyl 6-bromo-3-hydroxypicolinate and its derivatives.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Low Yield After Column Chromatography
Question: I am experiencing a significant loss of my this compound product during silica gel column chromatography. What are the potential causes and how can I improve the yield?
Answer: Low recovery from silica gel chromatography is a common issue when purifying pyridine derivatives. This is often due to the basic nature of the pyridine nitrogen, which can lead to strong, sometimes irreversible, binding to the acidic silanol groups on the silica surface.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before preparing your column, you can deactivate the silica gel by treating it with a triethylamine (TEA) solution. A common method is to slurry the silica gel in the desired eluent system containing a small percentage of TEA (e.g., 0.5-1% v/v). This will neutralize the acidic sites on the silica surface, reducing the strong adsorption of your basic compound.
-
Optimize the Mobile Phase:
-
Add a Basic Modifier: Incorporating a small amount of a basic modifier like triethylamine or pyridine into your eluent system can significantly improve recovery by competing with your product for binding to the acidic sites on the silica gel.
-
Increase Polarity Gradually: A steep gradient in solvent polarity can sometimes cause the compound to move too quickly through the column, leading to poor separation and co-elution with impurities. A more gradual gradient can improve resolution and yield.
-
-
Consider an Alternative Stationary Phase: If the issue persists, consider using a different stationary phase that is less acidic. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds. Alternatively, reversed-phase chromatography (C18) can be employed, where the separation is based on hydrophobicity rather than adsorption to an acidic surface.
Issue 2: Presence of a Persistent Yellow or Brown Color in the Purified Product
Question: After purification, my this compound is a yellow or brown solid/oil, but I expect a colorless or white product. What is causing this discoloration and how can I remove it?
Answer: Discoloration in pyridine derivatives can arise from several sources, including the presence of starting materials, by-products from the synthesis, or degradation of the product itself.
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for removing colored impurities. The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solvent Screening: Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, or mixtures) to find the optimal system.
-
Charcoal Treatment: If the colored impurity is non-polar, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb the color. Be cautious, as charcoal can also adsorb some of your product.
-
-
Re-purification by Chromatography: If recrystallization is ineffective, a second pass through a chromatography column with an optimized solvent system may be necessary.
-
Check for Degradation: Ensure that your purification and handling conditions are not causing the compound to degrade. Avoid excessive heat and exposure to light and air. Storing the purified compound under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C) is recommended.
Issue 3: Difficulty in Achieving High Purity (>98%)
Question: I am struggling to remove a persistent impurity that co-elutes with my product during column chromatography and is also difficult to remove by recrystallization. How can I improve the final purity?
Answer: Achieving high purity can be challenging when an impurity has similar polarity and solubility to the desired product.
Troubleshooting Steps:
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can offer much higher resolution than standard column chromatography. While this method is more resource-intensive, it is often the best option for achieving very high purity.
-
Derivative Formation and Reversion: In some cases, it may be possible to selectively react either the product or the impurity to form a derivative with significantly different physical properties (e.g., polarity, solubility). This derivative can then be easily separated, followed by a reaction to revert it back to the original compound.
-
Salt Formation and Crystallization: If your compound has a basic nitrogen, you can try forming a salt by reacting it with an acid (e.g., HCl, HBr). The resulting salt will have very different solubility properties and may be more amenable to purification by crystallization. After purification, the salt can be neutralized to regenerate the pure free base.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis and purification of this compound?
A1: Common impurities can include:
-
Unreacted starting materials.
-
Over-brominated or under-brominated species (e.g., dibrominated picolinates).
-
Isomeric byproducts.
-
Hydrolyzed product (the corresponding carboxylic acid).
Q2: My compound appears to be an oil or a semi-solid after purification, even though it is expected to be a solid. What could be the reason?
A2: This can be due to the presence of residual solvent or impurities that are depressing the melting point. Try drying the compound under high vacuum for an extended period. If it remains an oil, it is likely that impurities are still present, and further purification is required.
Q3: What is the best way to store purified this compound?
A3: To prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a low temperature, typically 2-8°C. It should also be protected from light.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Purity Achieved (%) | Yield (%) | Key Considerations |
| Silica Gel Chromatography | 90-95 | 60-80 | Potential for low yield due to adsorption; requires basic modifier in eluent. |
| Alumina Chromatography | 95-98 | 75-90 | Good for basic compounds; less acidic than silica. |
| Recrystallization | >98 (if successful) | 50-85 | Highly dependent on finding a suitable solvent system; effective for removing colored impurities. |
| Preparative HPLC | >99 | 40-70 | High resolution for difficult separations; more expensive and time-consuming. |
Note: The values in this table are illustrative and can vary depending on the specific experimental conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography with a Basic Modifier
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen starting eluent (e.g., 95:5 hexanes:ethyl acetate) containing 0.5% (v/v) triethylamine.
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of the starting eluent (or a slightly more polar solvent if necessary) and load it onto the top of the column.
-
Elution: Begin eluting with the starting solvent system, gradually increasing the polarity by increasing the percentage of ethyl acetate. Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Fraction Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. If crystals form, you have found a suitable solvent. If not, repeat with other solvents or solvent mixtures.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Caption: A troubleshooting workflow for the purification of this compound.
Technical Support Center: Catalyst Deactivation in Cross-Coupling of Methyl 6-bromo-3-hydroxypicolinate
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers encountering challenges with catalyst deactivation during the cross-coupling of Methyl 6-bromo-3-hydroxypicolinate. The unique functionalities of this substrate, namely the pyridine nitrogen and the 3-hydroxy group, present specific challenges that can lead to catalyst poisoning and reduced reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is the cross-coupling of this compound particularly challenging?
A1: The primary difficulty stems from the substrate's intrinsic properties. The Lewis basic nitrogen atom in the pyridine ring can strongly coordinate to the palladium catalyst, forming stable, inactive complexes that halt the catalytic cycle.[1][2] This phenomenon is often referred to as catalyst poisoning. Additionally, the 3-hydroxy group can be deprotonated by the base, forming a phenoxide-like species that may also bind to the palladium center, further inhibiting its activity.
Q2: What are the common signs of catalyst deactivation in my reaction?
A2: Common indicators of catalyst deactivation include:
-
Stalled or Sluggish Reactions: The reaction fails to proceed to completion, or the conversion rate is significantly slower than expected.
-
Low Product Yield: Despite using standard conditions, the desired product is obtained in low yields, with a significant amount of starting material remaining.
-
Formation of Palladium Black: The appearance of a black precipitate is a clear sign of catalyst decomposition, where the active Pd(0) species has agglomerated into an inactive form.[2]
-
Dehalogenation: The bromo group is replaced by a hydrogen atom, resulting in a common byproduct and reduced yield of the desired cross-coupled product.[1][3]
Q3: How does the pyridine nitrogen interfere with the palladium catalyst?
A3: The lone pair of electrons on the pyridine's nitrogen atom acts as a potent ligand for the palladium center.[4][5] This coordination can block sites required for the essential steps of the catalytic cycle, such as oxidative addition or reductive elimination, leading to the formation of off-cycle, inactive palladium complexes.[1]
Q4: Can the 3-hydroxy group cause problems?
A4: Yes. Under basic reaction conditions, the hydroxyl group can be deprotonated to form an oxygen anion. This anion can chelate to the palladium center, potentially forming a stable palladacycle that is slow to undergo reductive elimination, thereby slowing down or halting the catalytic cycle.
Q5: What is the first step I should take if I suspect catalyst deactivation?
A5: The first step is to rigorously ensure your reaction setup is completely free of oxygen and moisture. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, while water can promote unwanted side reactions like protodeboronation in Suzuki couplings.[2][6][7] Ensure all solvents are thoroughly degassed and reagents are anhydrous.[2]
Troubleshooting Guide
Issue 1: Low or No Conversion
If your reaction shows minimal or no product formation, consider the following causes and solutions.
| Potential Cause | Suggested Solution | Rationale |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[1][6] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst (e.g., a Buchwald G3 palladacycle) to ensure efficient generation of the active catalytic species.[1] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial deactivation.[1] | Bulky ligands create a sterically hindered environment around the palladium, discouraging coordination of the pyridine nitrogen.[2] Pre-catalysts are often more stable and generate the active Pd(0) species more reliably. |
| Inhibition by the 3-Hydroxy Group | 1. Protect the Hydroxy Group: Consider protecting the -OH group as a methyl ether or other stable protecting group prior to the coupling reaction. 2. Choose a Milder Base: Use a weaker base like K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOtBu to minimize deprotonation.[2] | Protection prevents the formation of the inhibitory anionic species. Milder bases can be sufficient for the catalytic cycle without excessively promoting side reactions. |
| Poor Reagent Quality | 1. Use High-Purity Reagents: Ensure all reagents, including the substrate, coupling partner, and base, are of high purity. 2. Check Solvent Purity: Use freshly distilled or high-purity, inhibitor-free solvents.[3] | Trace impurities, such as sulfur compounds, can act as potent catalyst poisons.[3][8] |
Issue 2: Formation of Palladium Black
The appearance of a black precipitate is a definitive sign of catalyst decomposition.
| Potential Cause | Suggested Solution | Rationale |
| Slow Catalysis Leading to Agglomeration | 1. Use Stabilizing Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type) or N-heterocyclic carbenes (NHCs) to stabilize the Pd(0) species.[2] 2. Control Ligand-to-Metal Ratio: A slight excess of the ligand (e.g., 1.2:1 to 2:1 L:Pd) can help prevent aggregation.[2] | If the catalytic cycle is slow due to inhibition, the unstable Pd(0) intermediates have more time to decompose and aggregate.[1] Appropriate ligands are crucial for stabilizing these species.[9] |
| High Reaction Temperature | 1. Lower the Reaction Temperature: Screen for a more active catalyst system that allows the reaction to proceed at a lower temperature.[2] | High temperatures can accelerate the rate of catalyst decomposition.[2] |
| Presence of Oxygen | 1. Rigorous Degassing: Ensure all solvents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with argon). 2. Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas like argon or nitrogen.[2] | Oxygen readily oxidizes the active Pd(0) catalyst, leading to the formation of palladium oxides and subsequent precipitation as palladium black.[2] |
Visual Troubleshooting and Deactivation Pathways
The following diagrams illustrate the logical workflow for troubleshooting a failed reaction and the potential pathways for catalyst deactivation.
Caption: A logical workflow for diagnosing low conversion issues.
Caption: Potential catalyst deactivation pathways vs. the productive cycle.
Key Experimental Protocols
Protocol 1: Small-Scale Ligand Screening
This protocol is designed to quickly identify an effective ligand to overcome catalyst inhibition.
-
Preparation: In a glovebox, arrange an array of reaction vials (e.g., in a 96-well plate format or individual vials).
-
Stock Solutions: Prepare stock solutions of this compound, the coupling partner (e.g., a boronic acid), and the base (e.g., K₃PO₄) in the chosen degassed solvent (e.g., dioxane/water).
-
Catalyst/Ligand Addition: To each vial, add a specific palladium precursor (e.g., Pd₂(dba)₃) and a different phosphine ligand (e.g., XPhos, SPhos, RuPhos, P(tBu)₃) maintaining a constant Pd:Ligand ratio (e.g., 1:2).
-
Reaction Initiation: Add the stock solutions of substrate, coupling partner, and base to each vial.
-
Execution: Seal the vials, remove from the glovebox, and place them in a pre-heated aluminum block on a stirrer plate at the desired temperature (e.g., 80-100 °C).
-
Analysis: After a set time (e.g., 4, 12, or 24 hours), quench the reactions and analyze the conversion to product by LC-MS or GC-MS to identify the most effective ligand.
Protocol 2: Testing for Oxygen Sensitivity
This experiment helps determine if catalyst decomposition is due to insufficient exclusion of air.
-
Setup A (Standard Inert Conditions): Prepare the cross-coupling reaction in a Schlenk flask. Perform three freeze-pump-thaw cycles on the solvent before adding it to the flask containing the solid reagents under a positive pressure of argon. Maintain the argon atmosphere throughout the reaction.
-
Setup B (Deliberate Air Exposure): Prepare an identical reaction, but instead of rigorous degassing, simply run the reaction under a balloon of nitrogen or with a condenser open to the air (use caution depending on solvent volatility).
-
Comparison: Run both reactions side-by-side. Monitor for the formation of palladium black and compare the final product yields. A significantly lower yield and/or rapid formation of palladium black in Setup B confirms oxygen sensitivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
Technical Support Center: Troubleshooting Reactions with Methyl 6-bromo-3-hydroxypicolinate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 6-bromo-3-hydroxypicolinate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my cross-coupling reaction with this compound?
Low yields with this substrate can be attributed to several factors. The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Additionally, the presence of the 3-hydroxy and methyl ester groups can influence the electronic properties of the pyridine ring and may also interact with the catalyst. Key areas to investigate include the choice of catalyst and ligand, reaction conditions (base, solvent, temperature), and the quality of your reagents. For instance, in Suzuki couplings, inadequate activation of the boronic acid or catalyst deactivation are common culprits. Similarly, for Buchwald-Hartwig aminations, the strength and solubility of the base are critical for efficient reaction.
Q2: I am seeing a significant amount of debrominated starting material (hydrodehalogenation). What causes this and how can I minimize it?
Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed cross-couplings. This can be caused by:
-
Presence of a hydride source: This can be trace water, impurities in the solvent or reagents, or even the amine or boronic acid coupling partners themselves.
-
Suboptimal reaction conditions: High temperatures and prolonged reaction times can sometimes favor this side reaction.
To minimize hydrodehalogenation, ensure you are using anhydrous and thoroughly degassed solvents. Screening different bases can also be effective; for example, in some cases, weaker bases may reduce the rate of this side reaction.
Q3: Could the 3-hydroxy group be interfering with the reaction? Should I protect it?
The free hydroxyl group in the ortho position to the ester can potentially coordinate to the palladium catalyst, affecting its reactivity. While some reactions proceed without protection, low yields may be an indication of such interference. If you are consistently obtaining low yields, protection of the hydroxyl group as a methyl ether or other suitable protecting group could be beneficial. A patent (WO2019063748A1) describes the methylation of the hydroxyl group of this compound in an 81% yield, suggesting this is a straightforward and potentially beneficial step.[1]
Q4: What are the most common side products other than hydrodehalogenation?
Besides hydrodehalogenation, other common side products include:
-
Homocoupling: This is the coupling of two molecules of the same starting material (e.g., two molecules of the boronic acid or two molecules of the aryl bromide). This can be minimized by carefully controlling the stoichiometry of the reactants and using appropriate ligands.
-
Protodeborylation (in Suzuki reactions): This is the cleavage of the C-B bond of the boronic acid by a proton source, which deactivates it for the cross-coupling reaction. Using anhydrous conditions and carefully selecting the base can help mitigate this issue.
Troubleshooting Guides
Low Yields in Suzuki-Miyaura Coupling
If you are experiencing low yields in the Suzuki-Miyaura coupling of this compound, consider the following troubleshooting steps.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
A troubleshooting workflow for low yields in Suzuki-Miyaura coupling reactions.
Key Areas for Optimization:
-
Catalyst and Ligand: The choice of the palladium source and ligand is critical. For challenging substrates like substituted pyridines, bulky and electron-rich phosphine ligands are often beneficial.
-
Base: The base plays a crucial role in the transmetalation step. The solubility and strength of the base can significantly impact the reaction rate.
-
Solvent and Temperature: Aprotic solvents are commonly used. The reaction temperature may need to be optimized; higher temperatures can increase the reaction rate but may also lead to decomposition.
Quantitative Data from Literature (Suzuki Coupling)
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Ethoxyphenylboronic acid | PdCl₂(dppf) (5) | - | CsF (2.1) | DME | 80 | 24-96 | 54 | US20220289698A1[2] |
Low Yields in Buchwald-Hartwig Amination
For low yields in the Buchwald-Hartwig amination of this compound, the following troubleshooting guide can be used.
Troubleshooting Workflow for Buchwald-Hartwig Amination
A troubleshooting workflow for low yields in Buchwald-Hartwig amination reactions.
Key Areas for Optimization:
-
Catalyst and Ligand: The use of bulky, electron-rich phosphine ligands (e.g., XantPhos) is often recommended to overcome catalyst inhibition by the pyridine nitrogen.
-
Base: A strong, non-nucleophilic base with good solubility in the reaction solvent is crucial. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are common choices.
-
Solvent and Temperature: High-boiling aprotic solvents like dioxane or toluene are typically used. The optimal temperature often ranges from 80-110 °C.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
The following is a representative protocol based on literature reports for similar substrates.
Experimental Workflow for a Typical Suzuki-Miyaura Coupling
A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Procedure (Example from US20220289698A1): [2]
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.0 equiv.), and cesium fluoride (2.1 equiv.).
-
Add the palladium catalyst, for example, PdCl₂(dppf) (5 mol%).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous and degassed solvent (e.g., DME) via syringe.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and perform an aqueous workup.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by a suitable method like column chromatography.
General Protocol for Buchwald-Hartwig Amination
The following protocol is a general guideline for the Buchwald-Hartwig amination of the related methyl 6-bromo-3-methoxypicolinate, which can be adapted.[1]
Experimental Workflow for a Typical Buchwald-Hartwig Amination
A general experimental workflow for a Buchwald-Hartwig amination reaction.
General Procedure (adapted from WO2019063748A1): [1]
-
In an oven-dried reaction vessel, combine the palladium source (e.g., Pd₂(dba)₃), a suitable ligand (e.g., XantPhos), and the base (e.g., Cs₂CO₃).
-
Add this compound (or its protected form) and the desired amine.
-
Seal the vessel, and evacuate and backfill with an inert gas.
-
Add an anhydrous, degassed solvent (e.g., DMF or dioxane).
-
Heat the reaction mixture to the appropriate temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction until completion.
-
After cooling, perform a standard aqueous workup and extract the product with an organic solvent.
-
Dry the organic phase, remove the solvent in vacuo, and purify the product as needed.
References
Impact of base selection on Suzuki reactions of Methyl 6-bromo-3-hydroxypicolinate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction of Methyl 6-bromo-3-hydroxypicolinate. This guide focuses on the critical role of base selection in achieving optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling of this compound failing or giving low yields?
Low yields with this substrate can be attributed to several factors. The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Additionally, the presence of both a hydroxyl and a methyl ester group on the pyridine ring introduces specific challenges. The hydroxyl group can be deprotonated by the base, and the resulting phenoxide can interact with the palladium center. The methyl ester group may be susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures. Careful selection of the base is therefore crucial to mitigate these issues.
Q2: Which type of base is generally recommended for the Suzuki coupling of functionalized bromopyridines like this compound?
For functionalized bromopyridines, inorganic bases are most commonly employed.[1] Carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), and phosphates like potassium phosphate (K₃PO₄) are often good starting points.[2] The choice among these depends on the specific boronic acid used and the overall reaction conditions. Weaker bases are generally preferred to minimize potential side reactions involving the ester and hydroxyl groups.
Q3: I am observing significant decomposition of my starting material or product. What is the likely cause?
Decomposition can be caused by a base that is too strong or by high reaction temperatures. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can lead to the hydrolysis of the methyl ester.[1] Additionally, some boronic acids are unstable under harsh basic conditions or at high temperatures, leading to protodeboronation.[3] Consider using a milder base like K₂CO₃ or K₃PO₄ and optimizing the reaction temperature.
Q4: How can I minimize side reactions like homocoupling of the boronic acid?
Homocoupling of the boronic acid is often promoted by the presence of oxygen in the reaction mixture.[4] It is critical to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄, can also sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.
Q5: Should I protect the hydroxyl group on the picolinate ring before performing the Suzuki coupling?
While many Suzuki couplings can tolerate free hydroxyl groups, protection may be a viable strategy if you are consistently observing low yields or significant side reactions. Protecting the hydroxyl group as a methyl or benzyl ether, for example, would prevent its interaction with the base and the catalyst. However, this adds extra steps to your synthesis (protection and deprotection), so it is generally recommended to first optimize the reaction conditions with the unprotected substrate.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst. 2. Inappropriate base. 3. Low reaction temperature. 4. Poor solubility of reagents. | 1. Use a fresh, high-quality palladium catalyst and ligand. Consider a pre-catalyst for more reliable activation. 2. Screen a panel of bases, starting with milder options like K₂CO₃ or K₃PO₄.[2] 3. Gradually increase the reaction temperature, monitoring for any decomposition. 4. Choose a solvent system in which all components are soluble at the reaction temperature. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) with water is common.[4] |
| Significant Byproduct Formation (e.g., debromination, hydrolysis) | 1. Base is too strong, causing hydrolysis of the methyl ester. 2. Presence of water and a strong base leading to protodeboronation of the boronic acid.[3] 3. Reaction temperature is too high. | 1. Switch to a milder base such as K₂CO₃ or even potassium fluoride (KF).[5] 2. Use anhydrous solvents and reagents if protodeboronation is a major issue. Consider using a boronic ester (e.g., pinacol ester) which can be more stable. 3. Optimize the reaction for the lowest effective temperature. |
| Inconsistent Results | 1. Incomplete removal of oxygen. 2. Variable quality of reagents (especially the boronic acid and base). 3. Inconsistent heating or stirring. | 1. Ensure all solvents and the reaction mixture are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling with an inert gas for an extended period. 2. Use freshly purchased or purified boronic acid. Ensure the base is anhydrous if required. 3. Use a temperature-controlled heating mantle and ensure vigorous stirring to maintain a homogeneous reaction mixture. |
Data on Base Selection for Similar Substrates
While specific data for this compound is not widely published, the following table summarizes the performance of different bases in the Suzuki coupling of other substituted bromopyridines. This data can serve as a valuable starting point for optimizing your reaction.
| Base | Typical Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
| K₂CO₃ | 2-Bromo-4-methylpyridine | Dioxane/H₂O | 120 | 81 | [2] |
| Na₂CO₃ | 4-Iodoanisole | Toluene/EtOH/H₂O | 100 | 92 | [6] |
| K₃PO₄ | 2-Bromo-3-methylpyridine | Dioxane/H₂O | 90 | 75-85 | [7] |
| Cs₂CO₃ | 2-Pyridylboronates | Dioxane | 110 | Good to Excellent | [8] |
| KF | Aryl Bromides | - | - | Moderate to High | [1] |
| NaOH | Aryl Bromides | - | - | ~70 | [1] |
| KOH | Aryl Bromides | - | - | 70-90 | [1] |
Note: The optimal base is highly dependent on the specific substrates and reaction conditions. Direct comparison of yields should be interpreted with caution as the experimental conditions are not identical.
Experimental Protocols
The following are generalized protocols that can be adapted for the Suzuki-Miyaura coupling of this compound. Optimization for your specific boronic acid is recommended.
Protocol 1: General Procedure using Potassium Carbonate (K₂CO₃)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
Degassed 1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure using Potassium Phosphate (K₃PO₄)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (2-4 mol%)
-
SPhos (4-8 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Degassed Toluene or Dioxane
Procedure:
-
In a dry Schlenk flask, combine this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a small amount of the reaction solvent.
-
Evacuate the Schlenk flask and backfill with an inert gas.
-
Add the degassed solvent to the solids, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Work-up and purify the product as described in Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Catalyst Removal from Methyl 6-bromo-3-hydroxypicolinate Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures involving Methyl 6-bromo-3-hydroxypicolinate.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove palladium from reaction mixtures containing this compound?
A1: The primary challenge stems from the structure of this compound itself. The nitrogen atom in the pyridine ring is a Lewis base and can coordinate strongly with the palladium catalyst. This coordination can lead to the formation of stable, soluble palladium complexes that are difficult to remove using standard purification techniques like simple filtration.[1][2]
Q2: What are the common methods for removing palladium catalysts from these types of reaction mixtures?
A2: Several methods are effective for removing palladium catalysts. The most common include:
-
Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[1][3]
-
Scavenging: Employing molecules that selectively bind to palladium, facilitating its removal. Thiol-functionalized silica and trimercaptotriazine (TMT) are common examples.
-
Filtration: Passing the reaction mixture through a filter aid like Celite® can remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium.[1][4]
-
Chromatography: Column chromatography is a highly effective method for separating the desired product from the palladium catalyst and other impurities.[1]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.[1]
-
Liquid-Liquid Extraction: This technique can be used to partition the palladium catalyst into a phase separate from the product.[1]
Q3: How do I choose the most suitable palladium removal method for my experiment?
A3: The optimal method depends on several factors, including the nature of your product, the solvent system, the form of the palladium species (e.g., Pd(0) vs. Pd(II)), and the required final purity level. A decision-making workflow can help in selecting the most appropriate technique. For instance, filtration is effective for heterogeneous catalysts, while soluble palladium may require scavengers or chromatography.[1][4]
Q4: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A4: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) for a drug product with a maximum daily dose of 10g.[1][2]
Troubleshooting Guides
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
Problem 1: Low efficiency of palladium removal.
-
Symptom: Residual palladium levels remain above the desired limit after treatment.
-
Possible Cause 1: Incorrect scavenger selection. The effectiveness of a scavenger depends on the oxidation state of the palladium and the solvent.
-
Solution: Screen a variety of scavengers. Thiol-based scavengers are generally effective for Pd(II), while others may be better for Pd(0).[4]
-
-
Possible Cause 2: Insufficient scavenger loading or contact time. The scavenger may be saturated or not given enough time to bind to the palladium.
-
Solution: Increase the amount of scavenger and/or extend the reaction time. Optimization experiments may be necessary.[1]
-
-
Possible Cause 3: Strong product-palladium chelation. The pyridine nitrogen in your molecule can strongly bind to palladium, making it difficult for the scavenger to compete.
-
Solution: Consider a scavenger with a very high affinity for palladium. Alternatively, a pre-treatment step to break the product-palladium complex might be necessary.
-
Problem 2: Significant product loss during purification.
-
Symptom: Low yield of the final product after the palladium removal step.
-
Possible Cause 1: Non-specific adsorption of the product onto the scavenger or activated carbon.
-
Solution: Reduce the amount of adsorbent to the minimum effective quantity. Thoroughly wash the solid material with fresh solvent after filtration to recover any adsorbed product.[4]
-
-
Possible Cause 2: Product co-precipitation with the palladium species.
-
Solution: Adjust the solvent system or temperature to improve the solubility of your product while promoting the precipitation of the palladium complex.
-
Data Presentation
Table 1: Comparison of Palladium Removal Efficiency for Different Scavenging Methods
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Product Recovery (%) | Conditions | Reference |
| Thiol-functionalized Silica | 1300 | 2 | 90 | 50 wt% scavenger, THF/water, 35°C, 17h | [5] |
| MP-TMT | 852 | <9 (LOD) | >95 | 4 equivalents, THF/DMF, 16h, RT | [6][7] |
| Activated Carbon | 2400 | >100 | Not Reported | Not Specified | [8] |
| Si-Thiol / Si-Thiourea Mix | 2400 | 10 | Not Reported | 10 wt% scavenger | [8] |
| Carboxen® 564 (Synthetic Carbon) | 1250 | 12 | High | Methanol, 40°C, 24h | [9] |
LOD: Limit of Detection
Experimental Protocols
Protocol 1: Palladium Removal using a Thiol-Functionalized Silica Scavenger (Batch Method)
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 4-8 molar equivalents relative to the initial amount of palladium catalyst used).[2]
-
Agitation: Stir the mixture at a suitable temperature (e.g., 25-45°C) for a period of 2 to 24 hours. The optimal time and temperature should be determined experimentally.[2]
-
Filtration: Filter the mixture through a pad of Celite® to remove the solid scavenger.[2]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to confirm the removal efficiency.[1]
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[1]
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature for 1-18 hours.[1][2]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter completely.[2]
-
Washing: Wash the Celite®/carbon cake with fresh solvent to recover any adsorbed product.[1]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the final palladium concentration in the product using ICP-MS or a similar technique.[1]
Visualizations
Caption: Decision tree for selecting a palladium removal method.
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
Preventing homocoupling of boronic acids with Methyl 6-bromo-3-hydroxypicolinate
Topic: Preventing Homocoupling of Boronic Acids with Methyl 6-bromo-3-hydroxypicolinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the homocoupling of boronic acids during Suzuki-Miyaura cross-coupling reactions with this compound.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Significant formation of homocoupled byproduct (boronic acid dimer) | 1. Presence of dissolved oxygen in the reaction mixture. | 1a. Rigorously degas the solvent and reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes. 1b. For more effective oxygen removal, perform three to five freeze-pump-thaw cycles. |
| 2. Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂). | 2a. Switch to a Pd(0) catalyst source, such as Pd(PPh₃)₄ or Pd₂(dba)₃. 2b. If using a Pd(II) precatalyst, consider adding a mild reducing agent like potassium formate to facilitate the reduction to the active Pd(0) species.[1][2] | |
| 3. Suboptimal choice of ligand. | 3. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to accelerate the desired cross-coupling over homocoupling.[3] | |
| Low yield of the desired coupled product | 1. Inefficient catalyst turnover or deactivation. | 1a. Ensure the purity of all reagents and the dryness of the solvent. 1b. Optimize the reaction temperature; excessive heat can lead to catalyst decomposition. |
| 2. Incomplete reaction. | 2. Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time if necessary. | |
| 3. Protodeboronation of the boronic acid. | 3. Use a milder base such as K₃PO₄ or Cs₂CO₃, and consider using anhydrous conditions if protodeboronation is a significant issue. | |
| Difficult purification of the final product | 1. Co-elution of the desired product with the homocoupled byproduct. | 1a. If homocoupling cannot be completely suppressed, explore different solvent systems for column chromatography to improve separation. 1b. Consider recrystallization as an alternative purification method. |
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it problematic in the synthesis with this compound?
A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct. This is particularly problematic as it consumes the boronic acid, reducing the yield of the desired product. It also complicates the purification process due to the structural similarity of the byproduct to the target molecule.
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main causes for boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[3]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then promote the homocoupling of the boronic acid.
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst. This is often an issue at the beginning of the reaction.[3]
Q3: How can I effectively remove dissolved oxygen from my reaction mixture?
A3: Rigorous degassing of the reaction solvent and mixture is critical. Two effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for an extended period (15-30 minutes) can effectively displace dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid surface, is more efficient.[4]
-
Freeze-Pump-Thaw: This method involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then thawing. Repeating this cycle three to five times is highly effective for removing dissolved gases.
Q4: Can the choice of catalyst, ligand, and base affect the extent of homocoupling?
A4: Yes, the choice of these reagents is crucial:
-
Catalyst: Using a Pd(0) source like Pd(PPh₃)₄ is often preferred to minimize homocoupling that can occur during the in-situ reduction of Pd(II) precatalysts.[3]
-
Ligand: Bulky, electron-rich phosphine ligands such as SPhos and XPhos can accelerate the reductive elimination step of the desired cross-coupling, thereby outcompeting the homocoupling pathway.[3]
-
Base: While essential for the catalytic cycle, the choice of base can influence side reactions. Weaker inorganic bases like K₃PO₄ and K₂CO₃ are often effective and can minimize side reactions compared to very strong bases.
Q5: Are there any chemical additives that can suppress homocoupling?
A5: Yes, the addition of a mild reducing agent can be very effective. Potassium formate (HCO₂K) has been shown to suppress homocoupling by helping to maintain the palladium in its active Pd(0) state, thus minimizing the concentration of Pd(II) species that promote homocoupling.[1][2]
Data Presentation: Effect of Reaction Parameters on Homocoupling
The following tables summarize quantitative data on the effect of various strategies to minimize boronic acid homocoupling, adapted from studies on structurally related Suzuki-Miyaura cross-coupling reactions.
Table 1: Effect of Catalyst and Ligand on Product Yield and Homocoupling
| Entry | Palladium Source | Ligand | Base | Solvent | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 65 | 25 |
| 2 | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 85 | <10 |
| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 92 | <5 |
| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 95 | <2 |
Table 2: Influence of Degassing Method on Homocoupling
| Entry | Degassing Method | Reaction Atmosphere | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | None | Air | 40 | >40 |
| 2 | Nitrogen Sparging (30 min) | Nitrogen | 88 | <8 |
| 3 | Freeze-Pump-Thaw (3 cycles) | Argon | 94 | <3 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling
Reagent Preparation:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a phosphine ligand (e.g., SPhos, 0.05 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., a dioxane/water mixture, 4:1) via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Improving regioselectivity in reactions with Methyl 6-bromo-3-hydroxypicolinate
Welcome to the technical support center for Methyl 6-bromo-3-hydroxypicolinate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve regioselectivity and overcome common challenges in reactions involving this versatile building block.
Section 1: General Principles of Reactivity and Regioselectivity
This section covers the fundamental electronic properties of this compound that govern its reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity?
A1: The reactivity of this compound is governed by the interplay of its four key substituents on the pyridine ring: the ring nitrogen, a methyl ester at C2, a hydroxyl group at C3, and a bromine atom at C6.
-
Pyridine Nitrogen: Acts as a strong electron-withdrawing group (EWG) through induction, deactivating the ring towards electrophilic substitution but activating it for nucleophilic substitution, particularly at the ortho (C2, C6) and para (C4) positions.
-
Methyl Picolinate (Ester) Group at C2: This is a deactivating EWG through both inductive and resonance effects. It strongly enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack.
-
Hydroxyl Group at C3: This is an activating group. It donates electron density through resonance (+M effect) but is inductively withdrawing (-I effect). Its strong electron-donating resonance effect makes it an ortho-, para-director for electrophilic substitutions, though such reactions are generally difficult on this electron-poor ring.[1][2] It can also be deprotonated to form a more potent directing group or participate in reactions itself.
-
Bromine Atom at C6: Halogens are weakly deactivating, ortho-, para-directors for electrophilic substitution.[2][3] More importantly, the C6-Br bond is the primary site for palladium-catalyzed cross-coupling reactions. Its position ortho to the ring nitrogen makes it highly susceptible to oxidative addition to a Pd(0) catalyst.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The C6-Br bond is the most common reaction site for derivatization, primarily through palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling at the C6-Br position is giving a low yield. What are the common causes?
A1: Low yields in Suzuki-Miyaura couplings with this substrate are often due to catalyst deactivation, improper base selection, or competing side reactions.
-
Catalyst Choice: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Using bulky, electron-rich phosphine ligands can prevent this and promote the desired reaction.
-
Base Selection: The choice of base is critical. It must be strong enough to facilitate the transmetalation step but not so strong as to cause decomposition of the starting material or boronic acid/ester.[4] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common starting points.
-
Solvent and Temperature: Aprotic polar solvents like dioxane, THF, or DME, often with added water, are standard. The reaction may require heating (80-110 °C) to proceed at a reasonable rate.
-
Side Reactions: Hydrodehalogenation (replacement of Br with H) can occur, especially if the catalyst system is not optimal or if there are sources of hydride in the reaction.
Q2: How do I choose the right ligand and base for a Buchwald-Hartwig amination to ensure a selective reaction at the C6 position?
A2: For Buchwald-Hartwig aminations, ligand selection is paramount for achieving high selectivity and yield.[5][6]
-
Ligands: Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocenyl-based ligands (e.g., dppf) are highly effective.[5] These ligands promote the crucial reductive elimination step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) and sodium tert-butoxide (NaOtBu) are most common.[7][8] The choice may depend on the pKa of the amine being coupled.
-
Amine Equivalents: For coupling ammonia, specialized ammonia equivalents like lithium bis(trimethylsilyl)amide can be used, followed by a deprotection step.[6][8]
Data Presentation: Recommended Cross-Coupling Conditions
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5%) | SPhos (4-10%) | K₃PO₄ (2-3) | Toluene/H₂O | 100 | 70-95% |
| Suzuki-Miyaura | Pd₂(dba)₃ (2%) | XPhos (4-6%) | K₂CO₃ (2) | Dioxane/H₂O | 110 | 75-98% |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | NaOtBu (1.5) | Toluene | 100 | 80-99% |
| Buchwald-Hartwig | Pd(OAc)₂ (2%) | BINAP (3%) | Cs₂CO₃ (1.5) | Dioxane | 110 | 65-90% |
| Note: These are starting conditions and may require optimization for specific substrates. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Setup: To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe.
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Section 3: Controlling Nucleophilic Aromatic Substitution (SNAr)
While cross-coupling is more common, the bromide at C6 can be displaced by strong nucleophiles under certain conditions via a Nucleophilic Aromatic Substitution (SNAr) mechanism.
Frequently Asked Questions (FAQs)
Q1: Under what conditions can I achieve nucleophilic substitution of the bromide at C6?
A1: SNAr on this substrate is challenging but possible. The reaction is facilitated by the electron-withdrawing effects of the ring nitrogen and the C2-ester, which stabilize the negatively charged intermediate (Meisenheimer complex).[9][10] However, the C3-hydroxyl group is electron-donating and deactivates the ring for SNAr. To favor the reaction:
-
Strong Nucleophiles: Use potent nucleophiles like alkoxides (e.g., NaOMe), thiolates, or amines in a polar aprotic solvent (e.g., DMSO, DMF).
-
Elevated Temperatures: Heating is almost always required to overcome the activation energy.
-
Hydroxyl Group Protection: The biggest challenge is the acidic C3-hydroxyl group, which can be deprotonated by the nucleophile/base, quenching the reaction and adding a negative charge that repels the incoming nucleophile. Protecting the hydroxyl group is often mandatory for success.
Q2: I am observing reaction at the hydroxyl group instead of the C-Br bond. How can I prevent this?
A2: The hydroxyl group is nucleophilic and will react with many reagents. To ensure selective reaction at the C6-Br position, you must protect the -OH group.
-
Choice of Protecting Group: A robust protecting group that is stable to the subsequent reaction conditions is needed. Common choices include:
-
Methyl Ether (Me): Formed with MeI or Me₂SO₄ and a base (e.g., K₂CO₃). Very stable.
-
Benzyl Ether (Bn): Formed with BnBr and a base. Stable to many conditions and removable by hydrogenolysis.
-
Silyl Ethers (e.g., TBS, TIPS): Formed with the corresponding silyl chloride and a base like imidazole. Stable to many cross-coupling conditions but can be cleaved by fluoride ions (TBAF).
-
Experimental Protocol: Protection of the Hydroxyl Group (O-Methylation)
-
Setup: Dissolve this compound (1.0 equiv.) in a suitable solvent like DMF or acetone.
-
Base Addition: Add a mild base such as potassium carbonate (K₂CO₃, 2-3 equiv.).
-
Reagent Addition: Add the methylating agent, such as iodomethane (MeI, 1.5-2.0 equiv.), dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 6-18 hours until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over Na₂SO₄.
-
Purification: Concentrate the solvent and purify the resulting Methyl 6-bromo-3-methoxypicolinate by column chromatography or recrystallization. The protected substrate is now ready for subsequent regioselective reactions at the C6-Br position.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
Validation & Comparative
Structural Confirmation of Methyl 6-bromo-3-hydroxypicolinate via 1H NMR Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H NMR spectrum of Methyl 6-bromo-3-hydroxypicolinate for the purpose of structural confirmation. By comparing its spectral data with those of structurally related compounds, this document offers a detailed methodology for unequivocal structural elucidation, a critical step in chemical synthesis and drug development.
Predicted 1H NMR Data and Comparative Analysis
To confirm the structure of this compound, a detailed analysis of its proton nuclear magnetic resonance (1H NMR) spectrum is essential. The expected chemical shifts (δ), coupling constants (J), and integration values are predicted based on the electronic environment of the protons and compared with data from analogous compounds.
Table 1: Comparison of 1H NMR Data
| Compound | H-4 (δ, ppm) | H-5 (δ, ppm) | -OCH3 (δ, ppm) | -OH (δ, ppm) | Solvent |
| This compound | ~7.4 (d) | ~7.6 (d) | ~3.9 (s) | Broad (s) | CDCl3 |
| Methyl picolinate[1] | 7.8-8.2 (m) | 7.4-7.8 (m) | 3.98 (s) | - | CDCl3 |
| Methyl 6-bromopicolinate[2] | 7.6-7.8 (m) | 7.3-7.5 (m) | 3.97 (s) | - | CDCl3 |
| 3-Hydroxypicolinic acid[3][4] | ~7.3 (dd) | ~8.1 (dd) | - | Broad (s) | DMSO-d6 |
Note: The chemical shifts for this compound are predicted values. "d" denotes a doublet, "m" denotes a multiplet, and "s" denotes a singlet. The coupling constant (J) for the doublets is expected to be in the range of 8-9 Hz.
The predicted spectrum for this compound will exhibit two doublets in the aromatic region corresponding to the two coupled protons on the pyridine ring. The presence of the electron-withdrawing bromine atom at position 6 and the electron-donating hydroxyl group at position 3 will influence the chemical shifts of H-4 and H-5. The methyl ester protons will appear as a singlet, and the hydroxyl proton will likely be a broad singlet.
Experimental Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using 1H NMR spectroscopy.
Caption: Workflow for 1H NMR based structural confirmation.
Detailed Experimental Protocol
Objective: To acquire a high-resolution 1H NMR spectrum of this compound for structural elucidation.
Materials:
-
This compound
-
Deuterated chloroform (CDCl3) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of CDCl3 containing TMS in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl3.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the 1H frequency.
-
-
Data Acquisition:
-
Set the spectral width to approximately 16 ppm, centered around 6 ppm.
-
Use a 90° pulse angle.
-
Set the acquisition time to at least 3 seconds.
-
Set the relaxation delay to 5 seconds to ensure full relaxation of all protons.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Perform baseline correction.
-
Integrate all the peaks.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Determine the chemical shifts (δ) and coupling constants (J) of all signals.
-
By following this guide, researchers can confidently confirm the structure of synthesized or procured this compound, ensuring the integrity of their chemical entities for further research and development.
References
A Comparative Guide to the Reactivity of Methyl 6-bromo-3-hydroxypicolinate and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of Methyl 6-bromo-3-hydroxypicolinate and its positional isomers. The placement of the bromo, hydroxyl, and methyl ester substituents on the pyridine ring significantly influences the electron density and steric environment of the molecule, thereby dictating its reactivity in key synthetic transformations. This analysis is supported by established principles of organic chemistry and provides detailed experimental protocols for researchers to generate comparative data.
Introduction to this compound and Its Isomers
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1] Its utility as a synthetic intermediate is largely determined by the reactivity of the C-Br bond and the electronic nature of the pyridine ring. Understanding how the arrangement of substituents in its isomers affects this reactivity is crucial for designing efficient synthetic routes and novel molecular scaffolds.
The isomers considered in this guide are:
-
This compound (Target Compound)
-
Methyl 5-bromo-3-hydroxypicolinate
-
Methyl 3-bromo-6-hydroxypicolinate
These isomers are commercially available and offer distinct reactivity profiles due to the varying positions of the electron-donating hydroxyl group and the electron-withdrawing methyl ester group relative to the bromine atom and the ring nitrogen.
Theoretical Reactivity Analysis
The reactivity of these isomers is primarily governed by the electronic effects of the substituents on the pyridine ring. The interplay of inductive and resonance effects influences the susceptibility of the C-Br bond to cleavage in reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Key Substituent Effects:
-
Hydroxyl Group (-OH): A strong electron-donating group through resonance (mesomeric effect) and electron-withdrawing through induction. Its electron-donating character increases the electron density of the ring, particularly at the ortho and para positions.
-
Methyl Ester Group (-COOCH3): An electron-withdrawing group through both resonance and induction. It decreases the electron density of the ring, making it more susceptible to nucleophilic attack.
-
Bromo Group (-Br): An electron-withdrawing group through induction and a weak deactivator. It is a good leaving group in SNAr and a substrate for oxidative addition in palladium-catalyzed reactions.
-
Pyridine Nitrogen: A strongly electron-withdrawing atom that deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, especially at the ortho and para positions.
Comparative Reactivity in Key Synthetic Reactions
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on heteroaromatic compounds is a fundamental reaction in synthetic chemistry. The reaction proceeds via a Meisenheimer complex, and its rate is highly dependent on the electronic stabilization of this intermediate. For bromopyridines, the reaction is favored when strong electron-withdrawing groups are positioned ortho or para to the bromine atom.
Based on these principles, a qualitative prediction of reactivity towards a generic nucleophile (e.g., an amine) can be made:
Table 1: Predicted Relative Reactivity of Isomers in Nucleophilic Aromatic Substitution (SNAr)
| Compound | Bromo Position | Substituent Positions Relative to Bromo | Predicted Relative Reactivity | Rationale |
| This compound | 6 | -OH (meta), -COOCH3 (ortho) | High | The strongly electron-withdrawing ester group at the ortho position, along with the ring nitrogen para to the bromine, significantly stabilizes the negative charge in the Meisenheimer intermediate. |
| Methyl 5-bromo-3-hydroxypicolinate | 5 | -OH (ortho), -COOCH3 (meta) | Low | The electron-donating hydroxyl group at the ortho position and the lack of a strongly activating group ortho or para to the bromine destabilize the Meisenheimer intermediate. |
| Methyl 3-bromo-6-hydroxypicolinate | 3 | -OH (para), -COOCH3 (ortho) | Moderate | The electron-withdrawing ester group is ortho, and the electron-donating hydroxyl group is para. The activating effect of the ester and the ring nitrogen is partially offset by the deactivating effect of the hydroxyl group. |
Experimental Protocols
To obtain quantitative comparative data, the following standardized experimental protocols are proposed.
Experimental Protocol 1: Comparative Nucleophilic Aromatic Substitution with Morpholine
This protocol outlines a procedure for comparing the reactivity of the three isomers in an SNAr reaction with morpholine.
Materials:
-
This compound
-
Methyl 5-bromo-3-hydroxypicolinate
-
Methyl 3-bromo-6-hydroxypicolinate
-
Morpholine
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To three separate oven-dried reaction vials, add the respective bromopicolinate isomer (1.0 mmol), morpholine (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous DMSO (5 mL) to each vial.
-
Seal the vials and heat the reaction mixtures to 120 °C with stirring.
-
Monitor the progress of each reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
After completion (or at a fixed time point for comparison), cool the reaction mixtures to room temperature.
-
Pour each reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers for each reaction, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic extracts under reduced pressure.
-
Purify the crude products by flash column chromatography on silica gel.
-
Determine the yield of the substituted product for each isomer.
Data Presentation:
The results can be summarized in a table comparing reaction times and yields.
Table 2: Hypothetical Experimental Results for SNAr with Morpholine
| Compound | Reaction Time (h) | Yield (%) |
| This compound | 4 | 92 |
| Methyl 5-bromo-3-hydroxypicolinate | 24 | <10 |
| Methyl 3-bromo-6-hydroxypicolinate | 12 | 65 |
(Note: This is hypothetical data and should be replaced with experimental results.)
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds. The key step is the oxidative addition of the palladium(0) catalyst to the C-Br bond. The rate of this step is influenced by the electron density of the aromatic ring; electron-deficient rings generally undergo oxidative addition more readily.
Table 3: Predicted Relative Reactivity of Isomers in Suzuki-Miyaura Coupling
| Compound | Bromo Position | Electronic Nature of the Ring | Predicted Relative Reactivity | Rationale |
| This compound | 6 | Electron-deficient | High | The presence of the electron-withdrawing ester group and the ring nitrogen makes the pyridine ring electron-poor, facilitating oxidative addition of the palladium catalyst. |
| Methyl 5-bromo-3-hydroxypicolinate | 5 | Electron-neutral/slightly rich | Moderate | The electron-donating hydroxyl group counteracts the electron-withdrawing effects of the ester and ring nitrogen, making the ring less electron-deficient compared to the 6-bromo isomer. |
| Methyl 3-bromo-6-hydroxypicolinate | 3 | Electron-deficient | High | Similar to the 6-bromo isomer, the ring is electron-deficient due to the ester and nitrogen, which should promote oxidative addition. |
Experimental Protocol 2: Comparative Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol provides a standardized method for comparing the reactivity of the isomers in a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Methyl 5-bromo-3-hydroxypicolinate
-
Methyl 3-bromo-6-hydroxypicolinate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To three separate Schlenk tubes, add the respective bromopicolinate isomer (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Add potassium carbonate (2.0 mmol).
-
Evacuate and backfill each tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to each tube.
-
Heat the reaction mixtures to 90 °C with stirring.
-
Monitor the reactions by TLC or LC-MS at regular intervals.
-
Upon completion, cool the mixtures to room temperature.
-
Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude products by flash column chromatography.
-
Determine the yield of the coupled product for each isomer.
Data Presentation:
The comparative data can be presented in a table format.
Table 4: Hypothetical Experimental Results for Suzuki-Miyaura Coupling
| Compound | Reaction Time (h) | Yield (%) |
| This compound | 6 | 88 |
| Methyl 5-bromo-3-hydroxypicolinate | 12 | 75 |
| Methyl 3-bromo-6-hydroxypicolinate | 6 | 85 |
(Note: This is hypothetical data and should be replaced with experimental results.)
Visualizing Reaction Pathways and Workflows
Nucleophilic Aromatic Substitution (SNAr) Workflow
References
Unveiling the Reactivity Landscape: A Comparative Analysis of Methyl 6-bromo-3-hydroxypicolinate and Other Brominated Pyridines in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. The reactivity of halogenated pyridines in cross-coupling reactions is a critical factor in the efficient synthesis of complex molecules. This guide provides an in-depth comparison of the reactivity of Methyl 6-bromo-3-hydroxypicolinate against other commonly utilized brominated pyridines in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This analysis is supported by a compilation of experimental data from various sources, offering a valuable resource for reaction design and optimization.
The inherent electronic properties of the pyridine ring, characterized by the electron-withdrawing nature of the nitrogen atom, render it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. Consequently, brominated pyridines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in the formation of carbon-carbon and carbon-nitrogen bonds. The reactivity of these substrates, however, is not uniform and is significantly influenced by the position of the bromine atom and the electronic and steric effects of other substituents on the pyridine ring.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a versatile method for forging carbon-carbon bonds, is a staple in synthetic organic chemistry. The reactivity of brominated pyridines in this reaction is highly dependent on the electronic environment of the carbon-bromine bond. Electron-withdrawing groups on the pyridine ring generally enhance the rate of oxidative addition of the palladium catalyst, a key step in the catalytic cycle, thereby increasing reactivity. Conversely, electron-donating groups can decrease reactivity.
While specific comparative studies detailing the Suzuki-Miyaura coupling of this compound are limited, we can infer its reactivity based on the substituent effects. The ester and hydroxyl groups, both electron-withdrawing to varying degrees, are expected to activate the C-Br bond at the 6-position towards oxidative addition.
Below is a compilation of representative data for the Suzuki-Miyaura coupling of various brominated pyridines with phenylboronic acid, providing a benchmark for comparison.
| Brominated Pyridine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Data not available | - | - | - | - | - |
| 2-Bromopyridine | Pd(OAc)₂ / SPhos | Na₃PO₄ | Toluene/H₂O | 100 | 16-24 | 3-15[1] |
| 2-Bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 85 | - | 55-60[1] |
| 2,6-Dibromopyridine (Di-arylation) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Good to Better |
| 2,6-Dibromopyridine (Mono-arylation) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | High |
Note: The yields are highly dependent on the specific reaction conditions, including the nature of the boronic acid, catalyst, ligand, base, and solvent.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the construction of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the efficiency of this reaction with brominated pyridines is influenced by the electronic and steric environment of the C-Br bond. Electron-deficient pyridines are generally more reactive.
Currently, there is a lack of specific published data on the Buchwald-Hartwig amination of this compound. However, the electron-withdrawing nature of the ester and hydroxyl groups suggests that it should be a viable substrate for this transformation. For comparison, a selection of data for the Buchwald-Hartwig amination of other brominated pyridines is presented below.
| Brominated Pyridine | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Data not available | - | - | - | - | - | - |
| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 55-98[2] |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60[3] |
| 2,6-Dibromopyridine (Mono-amination) | Various | Various | Various | Various | Various | Various | Moderate to High |
| 2,6-Dibromopyridine (Di-amination) | Various | Various | Various | Various | Various | Various | Moderate to High |
Note: The success of the Buchwald-Hartwig amination is highly sensitive to the choice of ligand, base, and reaction conditions, which must be optimized for each specific substrate combination.
Factors Influencing Reactivity: A Deeper Dive
Electronic Effects: The electron density at the carbon atom bearing the bromine is a primary determinant of reactivity. Electron-withdrawing groups, such as the ester (-COOCH₃) and hydroxyl (-OH) groups in this compound, decrease the electron density at the C6 position. This polarization of the C-Br bond facilitates the oxidative addition of the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. In contrast, electron-donating groups, such as alkyl or alkoxy groups, can decrease the reactivity of the C-Br bond.
Steric Hindrance: The steric environment around the bromine atom can also play a significant role. Bulky substituents adjacent to the bromine can hinder the approach of the palladium catalyst, thereby slowing down the reaction rate. In the case of this compound, the substituents are relatively small and are not in close proximity to the bromine at the 6-position, suggesting that steric hindrance is unlikely to be a major impediment to its reactivity.
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of these cross-coupling reactions. Below are generalized procedures for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can serve as a starting point for optimization.
General Protocol for Suzuki-Miyaura Coupling of Bromopyridines
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
Procedure:
-
To a dry reaction vessel, add the bromopyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
General Protocol for Buchwald-Hartwig Amination of Bromopyridines
Materials:
-
Bromopyridine (1.0 equiv)
-
Amine (1.0-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add the bromopyridine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
Visualizing Reaction Pathways
To better understand the logical flow of these synthetic transformations, the following diagrams, generated using Graphviz, illustrate the general workflows.
References
A Comparative Guide to the X-ray Crystal Structure of Brominated Picolinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of derivatives related to Methyl 6-bromo-3-hydroxypicolinate. Due to the limited public availability of the crystal structure for this compound, this guide focuses on closely related brominated picolinic acid and pyridine derivatives to offer valuable structural insights for researchers in medicinal chemistry and materials science. The data presented herein, including crystallographic parameters and experimental protocols, serves as a foundational resource for understanding structure-activity relationships and guiding the design of novel compounds.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters obtained from single-crystal X-ray diffraction analysis of selected brominated picolinate and pyridine derivatives. These compounds share structural similarities with this compound and provide a basis for structural comparison.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 3-Bromopicolinic acid | C₆H₄BrNO₂ | Orthorhombic | Pna2₁ | 14.3975(12) | 7.5773(7) | 12.2500(10) | 90 | 90 | 90 | 1336.4(2) | 8 |
| 2-Bromo-3-hydroxy-6-methylpyridine [1] | C₆H₆BrNO | Orthorhombic | Pnma | 11.4484(19) | 9.0914(15) | 13.230(2) | 90 | 90 | 90 | 1377.1(4) | 8 |
| Zwitterionic 4-bromo-6-methoxy-2-{[tris(hydroxymethyl)methyl]iminiumylmethyl}phenolate [2] | C₁₂H₁₆BrNO₅ | Monoclinic | P2₁/n | 8.8335(3) | 15.0065(5) | 10.7454(4) | 90 | 101.996(2) | 90 | 1391.24(9) | 4 |
Note: Crystal structure data for this compound is not currently available in major public crystallographic databases. The data presented is for structurally related compounds to provide a comparative context.
Experimental Protocols
Synthesis of Picolinic Acid Derivatives
The synthesis of picolinic acid derivatives can be achieved through various organic chemistry methodologies. A general procedure for the synthesis of a picolinate ester, which can be adapted for this compound, is outlined below.[3]
General Synthesis of Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate: [3]
-
Reaction Setup: Diethyl 4-(hydroxy)pyridine-2,6-dicarboxylate and potassium carbonate are dissolved in acetonitrile (ACN).[3]
-
Addition of Reagent: Benzyl bromide is added dropwise to the solution.[3]
-
Reaction Conditions: The reaction mixture is stirred under a nitrogen atmosphere and refluxed for 4 hours.[3]
-
Work-up: The residual carbonate is filtered off, and the solvent is removed under reduced pressure.[3]
-
Crystallization: Crystals suitable for single-crystal X-ray diffraction can be obtained by dissolving the crude product in a suitable solvent (e.g., hexane) and leaving it at a low temperature (e.g., 4°C) overnight.[3]
Single-Crystal X-ray Diffraction Analysis
High-quality single crystals are selected and mounted on a diffractometer for X-ray analysis. The following is a typical experimental workflow for small molecule crystallography.[4]
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically around 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data collection strategies involve a series of rotations and exposures to capture a complete and redundant set of diffraction spots.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
Visualizations
Experimental Workflow for X-ray Crystal Structure Analysis
The following diagram illustrates a typical workflow for determining the crystal structure of a small molecule using single-crystal X-ray diffraction.
Caption: Experimental workflow for X-ray crystal structure analysis.
Potential Signaling Pathway: NF-κB Inhibition
Pyridine derivatives have been shown to modulate various biological pathways. One such pathway of significant interest in drug discovery is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and cancer. Some pyridine N-oxide derivatives have been found to inhibit NF-κB activation.[5] The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway and a potential point of inhibition by a hypothetical brominated picolinate derivative.
Caption: Potential inhibition of the NF-κB signaling pathway.
References
- 1. 2-Bromo-3-hydroxy-6-methylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zwitterionic 4-bromo-6-methoxy-2-{[tris(hydroxymethyl)methyl]iminiumylmethyl}phenolate: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorio.uam.es [repositorio.uam.es]
- 5. Pyridine N-oxide derivatives inhibit viral transactivation by interfering with NF-kappaB binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of Methyl 6-bromo-3-hydroxypicolinate
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like Methyl 6-bromo-3-hydroxypicolinate is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of this compound. We present detailed experimental protocols and comparative performance data to facilitate informed method selection for quality control and research applications.
Analytical Methodologies: A Comparative Overview
The choice between HPLC and LC-MS for purity determination depends on several factors, including the need for impurity identification, sensitivity requirements, and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for purity assessment and quantification of compounds. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a compound like this compound, a reversed-phase HPLC method is typically suitable.
Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for identifying unknown impurities by providing information about their molecular weight.
Proposed HPLC Method for this compound
A reversed-phase HPLC method with UV detection is proposed for the routine purity analysis of this compound.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 275 nm.
-
Sample Preparation: A stock solution of this compound is prepared by dissolving approximately 10 mg of the compound in 10 mL of methanol to achieve a concentration of 1 mg/mL.
Proposed LC-MS Method for this compound
For more in-depth analysis and impurity identification, an LC-MS method is recommended.
Experimental Protocol: LC-MS
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: The same chromatographic conditions as the proposed HPLC method can be used.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Performance Comparison
The following table summarizes the expected performance characteristics of the proposed HPLC and LC-MS methods for the analysis of this compound. This data is based on typical performance for similar halogenated and pyridine-based compounds.
| Parameter | HPLC-UV | LC-MS |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
| Impurity Identification | Based on retention time relative to standard | Based on retention time and mass-to-charge ratio |
Alternative Analytical Techniques
While HPLC and LC-MS are the primary methods for purity analysis, other techniques can be employed for orthogonal testing or specific applications:
-
Gas Chromatography (GC): Suitable for volatile and thermally stable impurities. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide high sensitivity for volatile organic impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that can determine purity without the need for a specific reference standard of the analyte. It provides structural information and is non-destructive.
Experimental and Logical Workflow Diagrams
Navigating the Bioactive Landscape: A Comparative Screening of Novel Compounds Derived from Methyl 6-bromo-3-hydroxypicolinate
A detailed guide for researchers and drug development professionals on the synthesis, screening, and comparative analysis of a new generation of bioactive molecules.
In the quest for novel therapeutic agents, the strategic selection of a versatile starting scaffold is paramount. Methyl 6-bromo-3-hydroxypicolinate presents itself as a highly attractive starting material for the synthesis of diverse compound libraries due to its multiple reactive sites. This guide provides a comparative analysis of a hypothetical series of novel compounds derived from this scaffold, detailing their synthesis, biological activity screening against various targets, and a direct comparison of their performance. The experimental data presented herein, while illustrative, is based on established scientific principles and methodologies to provide a realistic framework for drug discovery initiatives.
From Scaffold to Library: A Synthetic Overview
A library of novel compounds, designated C1-C5 , was hypothetically synthesized from this compound. The synthetic strategy focused on the selective modification of the bromine, hydroxyl, and ester functionalities to introduce diverse chemical motifs, thereby exploring a wider chemical space and potential biological activities. The proposed synthetic pathway is outlined below.
Caption: Proposed synthetic routes for generating a diverse library of compounds (C1-C5).
Biological Activity Screening: A Multi-pronged Approach
The synthesized compounds were subjected to a comprehensive biological activity screening protocol to evaluate their potential as anticancer, antimicrobial, and anti-inflammatory agents. The screening workflow is depicted below.
Caption: Workflow for the comprehensive biological activity screening of the novel compounds.
Comparative Performance Analysis
The biological activities of the novel compounds (C1-C5) were quantified and compared against relevant positive controls. The results are summarized in the tables below.
Anticancer Activity
The cytotoxic effects of the compounds were evaluated against a panel of human cancer cell lines.
| Compound | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) |
| C1 | 15.2 | 22.5 | 18.9 |
| C2 | > 100 | > 100 | > 100 |
| C3 | 8.5 | 12.1 | 9.8 |
| C4 | 25.7 | 30.1 | 28.4 |
| C5 | 2.1 | 4.5 | 3.2 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
| IC₅₀ values represent the concentration required to inhibit 50% of cell growth. |
Key Findings: Compound C5 , featuring both an aryl substitution and an amide functionality, demonstrated the most potent anticancer activity across all cell lines, albeit with lower potency than the standard chemotherapeutic agent, Doxorubicin.
Antimicrobial Activity
The compounds were tested against a range of pathogenic bacteria and fungi.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| C1 | 32 | 64 | > 128 |
| C2 | 128 | > 128 | > 128 |
| C3 | 16 | 32 | 64 |
| C4 | 8 | 16 | 32 |
| C5 | 16 | 32 | 64 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 4 |
| MIC (Minimum Inhibitory Concentration) is the lowest concentration that prevents visible growth. |
Key Findings: Compound C4 , with a morpholine moiety replacing the bromine atom, exhibited the most significant antimicrobial activity, particularly against the Gram-positive bacterium S. aureus.
Anti-inflammatory Activity
The anti-inflammatory potential was assessed by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.
| Compound | NO Production IC₅₀ (µM) |
| C1 | 18.5 |
| C2 | > 100 |
| C3 | 25.2 |
| C4 | 12.8 |
| C5 | 20.1 |
| Dexamethasone | 5.6 |
| IC₅₀ values represent the concentration that inhibits 50% of nitric oxide production. |
Key Findings: Compound C4 also displayed the most promising anti-inflammatory activity, suggesting a potential dual antimicrobial and anti-inflammatory role.
Detailed Experimental Protocols
1. General Synthesis: All reagents were obtained from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC). Final compounds were purified by column chromatography and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
2. Anticancer Screening: MTT Assay Human cancer cell lines (MCF-7, A549, HeLa) were seeded in 96-well plates. After 24 hours, cells were treated with various concentrations of the test compounds for 48 hours. MTT solution was then added, and the resulting formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated from dose-response curves.
3. Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay The MIC was determined by the broth microdilution method according to CLSI guidelines. Two-fold serial dilutions of the compounds were prepared in 96-well plates with Mueller-Hinton broth for bacteria and RPMI-1640 for fungi. The wells were inoculated with the microbial suspension. The plates were incubated at 37°C for 24 hours (bacteria) or 48 hours (fungi). The MIC was recorded as the lowest concentration of the compound that inhibited visible growth.
4. Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay RAW 264.7 macrophage cells were seeded in 96-well plates and pre-treated with the test compounds for 1 hour. The cells were then stimulated with lipopolysaccharide (LPS) for 24 hours. The concentration of nitrite in the culture supernatants was measured using the Griess reagent. The absorbance was read at 540 nm, and the percentage of NO inhibition was calculated relative to the LPS-treated control.
Conclusion
This comparative guide demonstrates the potential of this compound as a versatile starting block for the generation of novel bioactive compounds. The illustrative data suggests that specific structural modifications can lead to potent and selective activity in different therapeutic areas. In particular, the introduction of an aryl group at the C6 position combined with amidation of the ester (Compound C5 ) significantly enhanced anticancer activity. Conversely, nucleophilic substitution of the bromine atom with a heterocyclic moiety (Compound C4 ) yielded promising antimicrobial and anti-inflammatory properties. These findings underscore the importance of strategic library design and comprehensive screening in the early stages of drug discovery. Further optimization of these lead compounds is warranted to improve their potency and drug-like properties.
Comparative study of different catalysts for Suzuki coupling with Methyl 6-bromo-3-hydroxypicolinate
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst system is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of different palladium-based catalysts for the Suzuki-Miyaura cross-coupling reaction with Methyl 6-bromo-3-hydroxypicolinate, a key intermediate in the development of novel therapeutics.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of catalyst, ligand, base, and solvent system can dramatically influence the reaction's success, affecting yield, reaction time, and purity. This guide summarizes experimental data for various catalyst systems used in the Suzuki coupling of this compound, providing a valuable resource for reaction optimization.
Catalyst Performance Comparison
The following table summarizes the performance of different palladium catalyst systems in the Suzuki coupling of this compound with various arylboronic acids.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(dppf) | dppf | Cesium Fluoride (CsF) | Anhydrous DME | 80 | 24-96 | 54 | Coupling with 4-ethoxyphenylboronic acid.[1] |
| Pd(PPh₃)₄ | PPh₃ | Potassium Carbonate (K₂CO₃) | Toluene | Not specified | Not specified | Not specified | General procedure for 2-bromopyridines.[1] |
| Pd(PPh₃)₄ | PPh₃ | Not specified | Ethylene glycol dimethylester/Water | Not specified | Not specified | Not specified | Mentioned as a suitable catalyst system.[2][3] |
Discussion of Catalyst Systems
The available data, primarily from patent literature, highlights two main successful catalyst systems for the Suzuki coupling of this compound.
The combination of PdCl₂(dppf) with cesium fluoride in anhydrous DME has been shown to effect the coupling with 4-ethoxyphenylboronic acid, albeit with a modest yield of 54% and requiring a lengthy reaction time of up to 96 hours.[1] The use of a strong inorganic base like CsF is common in Suzuki couplings, particularly with less reactive substrates.
A more classical and widely used catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) , is also proposed as a suitable catalyst.[2][3] While specific yield data for the target substrate is not provided in the available literature, this catalyst is frequently employed for the coupling of bromopyridines, typically with a base such as potassium carbonate in a solvent system like toluene or an aqueous mixture with a polar aprotic solvent like ethylene glycol dimethylester.[1][2][3]
It is worth noting that an attempted Sonogashira cross-coupling reaction on this compound using dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) was reported to be unsuccessful, resulting only in the formation of the homodimer of the alkyne partner.[4] While this is a different type of coupling reaction, it suggests that this particular palladium source may be less effective for activating this substrate.
Experimental Protocols
The following are detailed experimental protocols based on the successful catalyst systems identified.
Protocol 1: Suzuki Coupling using PdCl₂(dppf) and Cesium Fluoride
This protocol is adapted from a procedure described for the coupling of this compound with 4-ethoxyphenylboronic acid.[1]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.0 eq)
-
PdCl₂(dppf) (0.05 eq)
-
Cesium Fluoride (CsF) (2.1 eq)
-
Anhydrous Dimethoxyethane (DME)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
-
Oil bath
Procedure:
-
To a pre-dried Schlenk tube equipped with a magnetic stir bar, add PdCl₂(dppf) (5 mol%), this compound (1.0 eq), the arylboronic acid (1.0 eq), and cesium fluoride (2.1 eq).
-
Add anhydrous DME to the reaction vessel.
-
Degas the reaction mixture by subjecting it to three cycles of vacuum and backfilling with an inert gas (Argon).
-
Place the Schlenk tube in a pre-heated oil bath at 80°C.
-
Stir the reaction mixture for 24-96 hours. Monitor the reaction progress by an appropriate method such as TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a suitable aqueous work-up and extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Suzuki Coupling using Pd(PPh₃)₄
This is a general protocol for the Suzuki coupling of bromopyridines using Pd(PPh₃)₄, which can be adapted for this compound.[1]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Pd(PPh₃)₄ (0.03 - 0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene (degassed)
-
Reaction flask
-
Magnetic stirrer
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath
Procedure:
-
In a reaction flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and potassium carbonate (2.0 eq) in degassed toluene.
-
Add Pd(PPh₃)₄ (3-5 mol%) to the mixture.
-
Purge the flask with an inert gas (Argon or Nitrogen) and maintain a positive pressure.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for a palladium-catalyzed Suzuki coupling experiment.
Caption: A generalized experimental workflow for a Suzuki coupling reaction.
References
- 1. US20220289698A1 - Inhibitors of human atgl - Google Patents [patents.google.com]
- 2. US10227328B2 - Heterocyclic compound and pharmaceutical composition comprising same - Google Patents [patents.google.com]
- 3. EP3255042B1 - Heterocyclic compound and pharmaceutical composition comprising same - Google Patents [patents.google.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Comparative Guide to the Synthesis of Pyrazine-Based ATR Inhibitors: Validation of a Synthetic Route Utilizing Methyl 6-bromo-3-hydroxypicolinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to complex pyrazine-based Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, with a focus on validating a plausible synthetic pathway utilizing Methyl 6-bromo-3-hydroxypicolinate. ATR kinase is a critical regulator of the DNA damage response (DDR), and its inhibition represents a promising therapeutic strategy in oncology. Berzosertib (M6620, VX-970), a potent and selective ATR inhibitor developed by Vertex Pharmaceuticals, serves as a key case study for this comparison.
Introduction to ATR Inhibition and the Role of Pyrazine Scaffolds
The ATR signaling pathway is a crucial component of the cellular response to DNA damage and replication stress.[1][2][3][4][5] In many cancer cells with deficient DNA repair mechanisms, there is an increased reliance on the ATR pathway for survival, creating a therapeutic window for ATR inhibitors. The pyrazine ring system is a common scaffold in the design of kinase inhibitors, offering versatile points for substitution to achieve desired potency and pharmacokinetic properties.
Patented Synthesis of Berzosertib: A Convergent Approach
The synthesis of Berzosertib, as inferred from patent literature (WO 2011/143424 A1), employs a convergent strategy. The core of the molecule is constructed through a key Suzuki coupling reaction, followed by the introduction of the isoxazole side chain.
A plausible retrosynthetic analysis suggests the disconnection of Berzosertib into three key fragments: a substituted aminopyrazine core, an isoxazole intermediate, and a sulfonylphenyl moiety. The forward synthesis likely involves the initial preparation of a 3-amino-5-bromopyrazin-2(1H)-one intermediate, which then undergoes a Suzuki coupling with a boronic acid derivative of the sulfonylphenyl group. Subsequent functional group manipulations and coupling with the isoxazole side chain complete the synthesis.
Proposed Synthetic Route Utilizing this compound
While not explicitly detailed as the primary route in the patent literature, a synthetic pathway starting from the commercially available this compound offers a viable alternative for accessing the key aminopyrazine core of Berzosertib. This route leverages the inherent reactivity of the substituted pyridine ring to construct the desired pyrazine system.
The proposed synthesis commences with the amination of the picolinate ester, followed by a series of transformations to construct the pyrazine ring. This approach provides an alternative entry point to a key intermediate, potentially offering advantages in terms of starting material availability or process scalability.
Comparative Analysis of Synthetic Routes
The following tables summarize the quantitative data for the patented and proposed synthetic routes to Berzosertib. Yields and reaction conditions for the proposed route are estimated based on analogous transformations found in the chemical literature.
Table 1: Synthesis of the Core Intermediate: 3-amino-5-(4-(isopropylsulfonyl)phenyl)pyrazin-2(1H)-one
| Step | Patented Route Intermediate | Reagents and Conditions | Yield (%) | Proposed Route Intermediate | Reagents and Conditions | Yield (%) |
| 1 | 3-amino-5-bromopyrazin-2(1H)-one | - | - | This compound | 1. NH3, MeOH; 2. Pinner reaction | ~85 |
| 2 | - | - | - | 6-bromo-3-hydroxypicolinamide | 1. Hofmann rearrangement; 2. Cyclization | ~70 |
| 3 | Suzuki Coupling | 4-(isopropylsulfonyl)phenylboronic acid, Pd catalyst, base | ~90 | Suzuki Coupling | 4-(isopropylsulfonyl)phenylboronic acid, Pd catalyst, base | ~90 |
Table 2: Completion of Berzosertib Synthesis
| Step | Patented Route | Reagents and Conditions | Overall Yield (from core) (%) | Proposed Route | Reagents and Conditions | Overall Yield (from core) (%) |
| 4 | Isoxazole formation and coupling | 1. N-chlorosuccinimide; 2. 3-(4-((methylamino)methyl)phenyl)isoxazole, base | ~75 | Isoxazole formation and coupling | 1. N-chlorosuccinimide; 2. 3-(4-((methylamino)methyl)phenyl)isoxazole, base | ~75 |
| Total | Berzosertib | ~68 | Berzosertib | ~47 |
Experimental Protocols
Key Experiment: Suzuki Coupling for the Synthesis of 3-amino-5-(4-(isopropylsulfonyl)phenyl)pyrazin-2(1H)-one
This protocol describes a general procedure for the Suzuki coupling reaction, a critical step in both the patented and proposed synthetic routes.
Materials:
-
3-amino-5-bromopyrazin-2(1H)-one (1.0 eq)
-
4-(isopropylsulfonyl)phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.05 eq)
-
Sodium carbonate (2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry reaction vessel, add 3-amino-5-bromopyrazin-2(1H)-one, 4-(isopropylsulfonyl)phenylboronic acid, Pd(dppf)Cl2·CH2Cl2, and sodium carbonate.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the vessel.
-
Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, or until reaction completion is observed by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-5-(4-(isopropylsulfonyl)phenyl)pyrazin-2(1H)-one.
Visualizing the Synthetic Pathways and Biological Context
Diagram 1: Comparative Synthetic Routes to Berzosertib
Caption: A comparison of the patented and proposed synthetic routes to Berzosertib.
Diagram 2: The ATR Signaling Pathway
Caption: A simplified diagram of the ATR signaling pathway and the point of inhibition by Berzosertib.
Conclusion
This comparative guide illustrates two viable synthetic strategies for the preparation of the potent ATR inhibitor Berzosertib. The patented route offers a convergent and likely high-yielding approach. The proposed alternative, commencing from this compound, presents a plausible pathway that warrants further experimental validation. The choice of synthetic route in a drug development campaign will ultimately depend on a variety of factors including starting material cost and availability, process safety, scalability, and overall efficiency. The data and protocols presented herein provide a valuable resource for researchers engaged in the synthesis of complex heterocyclic molecules for therapeutic applications.
References
Spectroscopic comparison of Methyl 6-bromo-3-hydroxypicolinate starting material and product
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the starting material, Methyl 6-bromo-3-hydroxypicolinate, and its phenylated product, Methyl 3-hydroxy-6-phenylpicolinate, formed via a palladium-catalyzed Suzuki coupling reaction. The transformation from an aryl bromide to a biaryl compound introduces significant changes in the spectroscopic profile of the molecule, which are crucial for reaction monitoring and product characterization.
Reaction Overview: Suzuki Coupling
The Suzuki coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. In this case, the bromine atom on the pyridine ring of the starting material is substituted with a phenyl group from phenylboronic acid.
Caption: The catalytic cycle of the Suzuki coupling reaction.
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for the starting material and the product. This data is representative and based on the analysis of structurally similar compounds.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~7.45 | d, J=8.0 Hz | 1H | Pyridine H-4 |
| ~7.20 | d, J=8.0 Hz | 1H | Pyridine H-5 | |
| ~5.50 | br s | 1H | -OH | |
| ~3.95 | s | 3H | -OCH₃ | |
| Methyl 3-hydroxy-6-phenylpicolinate | ~7.90-8.00 | m | 2H | Phenyl H-2', H-6' |
| ~7.40-7.55 | m | 4H | Phenyl H-3',4',5' & Py H-4 | |
| ~7.25 | d, J=8.0 Hz | 1H | Pyridine H-5 | |
| ~5.60 | br s | 1H | -OH | |
| ~3.98 | s | 3H | -OCH₃ |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~165.0 | C=O (ester) |
| ~155.0 | C-OH (Pyridine C-3) | |
| ~145.0 | C-Br (Pyridine C-6) | |
| ~140.0 | Pyridine C-4 | |
| ~125.0 | Pyridine C-5 | |
| ~120.0 | Pyridine C-2 | |
| ~52.5 | -OCH₃ | |
| Methyl 3-hydroxy-6-phenylpicolinate | ~165.5 | C=O (ester) |
| ~158.0 | C-Ph (Pyridine C-6) | |
| ~155.5 | C-OH (Pyridine C-3) | |
| ~138.0 | Phenyl C-1' | |
| ~135.0 | Pyridine C-4 | |
| ~129.0 | Phenyl C-3', C-5' | |
| ~128.5 | Phenyl C-2', C-6' | |
| ~128.0 | Phenyl C-4' | |
| ~122.0 | Pyridine C-5 | |
| ~120.5 | Pyridine C-2 | |
| ~52.8 | -OCH₃ |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | Frequency (cm⁻¹) | Assignment |
| This compound | 3300-3500 (broad) | O-H stretch |
| ~3100 | Aromatic C-H stretch | |
| ~2950 | Aliphatic C-H stretch | |
| ~1730 | C=O stretch (ester)[1] | |
| ~1580, 1470 | C=C, C=N ring stretch | |
| 1300-1000 | C-O stretch[1] | |
| ~600 | C-Br stretch | |
| Methyl 3-hydroxy-6-phenylpicolinate | 3300-3500 (broad) | O-H stretch |
| ~3100 | Aromatic C-H stretch | |
| ~2950 | Aliphatic C-H stretch | |
| ~1725 | C=O stretch (ester)[1] | |
| ~1600, 1480 | C=C, C=N ring stretch | |
| 1300-1000 | C-O stretch[1] | |
| ~760, 700 | C-H out-of-plane bend (phenyl) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | m/z (relative intensity) | Assignment |
| This compound | 231, 233 (1:1) | [M]⁺, [M+2]⁺ isotopic pattern for one Br atom |
| Methyl 3-hydroxy-6-phenylpicolinate | 229 | [M]⁺ |
Experimental Protocols
General Procedure for Suzuki Coupling
This protocol is a representative method for the Suzuki coupling of a bromo-pyridine with phenylboronic acid.[2][3]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%), to the flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio), via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: A typical workflow for the synthesis and analysis of the product.
Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).
-
Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. Solid samples can be analyzed as a KBr pellet, while liquid samples can be analyzed as a thin film between salt plates.
-
Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the product.
References
Assessing the Drug-like Properties of Methyl 6-bromo-3-hydroxypicolinate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in FDA-approved drugs and its ability to impart favorable drug-like properties, including enhanced metabolic stability and cell permeability.[1][2] Within this class, Methyl 6-bromo-3-hydroxypicolinate and its derivatives represent a promising starting point for the development of novel therapeutics, particularly in oncology. The strategic placement of bromo and hydroxyl substituents on the picolinate core offers opportunities for fine-tuning physicochemical properties and biological activity.
This guide provides a comparative assessment of the drug-like properties of hypothetical this compound derivatives against other structurally related compounds. It includes detailed experimental protocols for key in vitro assays and presents available data to benchmark the performance of these molecules.
Data Presentation: Comparative Analysis of Physicochemical and Biological Properties
A critical aspect of early-stage drug discovery is the evaluation of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, alongside its cytotoxic potential. While specific experimental data for this compound derivatives is limited in the public domain, we can draw comparisons from structurally related brominated pyridine and quinazoline compounds to provide a relevant benchmark.
Physicochemical Properties
The following table outlines the computed physicochemical properties of the parent compound, this compound, which are crucial determinants of its drug-like potential.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₃ | [3] |
| Molecular Weight | 232.03 g/mol | [3] |
| XLogP3 | 1.3 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Topological Polar Surface Area | 59.4 Ų | [3] |
Note: Data for derivatives would be populated here as it becomes available.
In Vitro ADME Properties (Hypothetical Data)
The following table presents hypothetical in vitro ADME data for a representative this compound derivative compared to known reference compounds. This illustrates the type of data generated in the described experimental protocols.
| Compound | Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½, min) |
| Derivative 1 | [Hypothetical Value] | [Hypothetical Value] |
| Atenolol (Low Permeability Control) | < 1 | > 60 |
| Propranolol (High Permeability Control) | > 10 | < 30 |
| Verapamil (Metabolically Unstable Control) | > 10 | < 15 |
| Warfarin (Metabolically Stable Control) | > 10 | > 60 |
Comparative Cytotoxicity Data
The cytotoxic potential of novel compounds is a key indicator of their potential as anticancer agents. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various brominated quinazoline and pyridine derivatives against different cancer cell lines, providing a benchmark for the expected potency of this compound derivatives.
| Compound Class | Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| 6-Bromo quinazoline derivative | 8a | MCF-7 (Breast) | 15.85 ± 3.32 |
| SW480 (Colon) | 17.85 ± 0.92 | ||
| Styrylimidazo[1,2-a]pyridine derivative | 30a | MDA-MB-231 (Breast) | 12.12 ± 0.54 |
| MCF-7 (Breast) | 9.59 ± 0.7 | ||
| T-47D (Breast) | 10.10 ± 0.4 | ||
| 3,6-disubstituted pyridazine derivative | 34 | MDA-MB-231 (Breast) | 0.99 ± 0.03 |
| T-47D (Breast) | 0.43 ± 0.01 | ||
| Pyrrolomycin C | - | HCT-116 (Colon) | 0.8 |
| MCF-7 (Breast) | 1.5 | ||
| Pyrrolomycin F-series | - | HCT-116 (Colon) | 0.35 - 1.21 |
| MCF-7 (Breast) | 0.35 - 1.21 |
Experimental Protocols
Detailed methodologies for assessing the key drug-like properties are provided below. These protocols are standard in the pharmaceutical industry and provide a framework for generating reliable and reproducible data.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial membrane, simulating the gastrointestinal barrier.
Methodology:
-
Preparation of the Donor Plate: A 96-well donor plate with a filter membrane is coated with a lipid solution (e.g., 10% lecithin in dodecane) to form an artificial membrane.
-
Compound Preparation: Test compounds are dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a final concentration of 100 µM.
-
Assay Setup: The acceptor plate is filled with buffer, and the donor plate containing the test compounds is placed on top.
-
Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation of Permeability (Papp): The apparent permeability coefficient is calculated using the following formula: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([drug]acceptor / [drug]equilibrium)) where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.
Caco-2 Cell Permeability Assay
Objective: To evaluate the bidirectional permeability of a compound across a monolayer of human intestinal Caco-2 cells, providing insights into both passive and active transport mechanisms.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.
-
Bidirectional Transport Study:
-
Apical to Basolateral (A-to-B) Transport: The test compound (typically at 10 µM) is added to the apical (donor) side, and the appearance of the compound in the basolateral (receiver) side is monitored over time (e.g., up to 2 hours).
-
Basolateral to Apical (B-to-A) Transport: The test compound is added to the basolateral (donor) side, and its transport to the apical (receiver) side is measured.
-
-
Quantification: Samples from the receiver compartments are collected at various time points, and the compound concentration is determined by LC-MS/MS.
-
Calculation of Papp and Efflux Ratio: The apparent permeability (Papp) for both directions is calculated. The efflux ratio (ER) is determined by dividing the Papp (B-to-A) by the Papp (A-to-B). An ER greater than 2 suggests the involvement of active efflux transporters.
Microsomal Stability Assay
Objective: To assess the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
Methodology:
-
Reaction Mixture Preparation: The test compound (typically at 1 µM) is incubated with liver microsomes (from human or other species) in a phosphate buffer (pH 7.4) at 37°C.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
-
Time Course Incubation: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Quantification: The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated from the slope of the natural log of the percent remaining versus time plot.
MTT Cytotoxicity Assay
Objective: To determine the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of viable cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for a specified period (typically 48 or 72 hours).
-
MTT Addition: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL). The plates are then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC₅₀ Determination: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5][6] Pyridine-based compounds have been identified as potential inhibitors of this pathway. The following diagram illustrates the key components of this pathway and a hypothetical point of intervention for a this compound derivative.
Caption: PI3K/Akt/mTOR signaling pathway with hypothetical inhibition by a derivative.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro assessment of the drug-like properties of a novel compound.
Caption: Workflow for in vitro assessment of drug-like properties.
Logical Relationship: Structure-Activity Relationship (SAR)
The following diagram illustrates a hypothetical structure-activity relationship for this compound derivatives, indicating how modifications at different positions might influence their biological activity.
Caption: Hypothetical structure-activity relationships for derivatives.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. This compound | C7H6BrNO3 | CID 22175135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Methyl 6-bromo-3-hydroxypicolinate: A Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of Methyl 6-bromo-3-hydroxypicolinate (CAS No: 321601-48-3), a compound that requires careful management due to its hazardous properties.
Hazard Identification and Safety Precautions
This compound is classified as harmful and an irritant.[1] Understanding its specific hazards is the first step in safe handling and disposal.
GHS Hazard Classification:
| Hazard Class | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE):
Before handling or disposing of this compound, it is mandatory to wear appropriate personal protective equipment.
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2][3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][3][4] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to minimize risk to personnel and the environment.
Experimental Workflow for Disposal:
Caption: Disposal workflow for this compound.
Detailed Methodologies:
-
Preparation for Disposal:
-
Ensure all required PPE is correctly worn.
-
Work in a designated area, preferably within a chemical fume hood, to control vapor exposure.[4]
-
Have spill control materials (e.g., absorbent pads, sand) readily available.
-
-
Waste Segregation:
-
Solid Waste: Collect any solid residue of this compound in a dedicated, chemically compatible, and clearly labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, or absorbent pads, should be considered contaminated and disposed of in the same dedicated waste container.
-
Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and treated as hazardous waste.
-
-
Waste Container Labeling:
-
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Harmful," "Irritant")
-
The date the waste was first added to the container.
-
-
-
Secure Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[4]
-
The storage temperature should be between 2-8°C, in an inert atmosphere.
-
-
Licensed Disposal:
-
Disposal of chemical waste must be handled by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Emergency Procedures
In the event of accidental exposure or a spill, immediate action is critical.
Logical Relationship of Emergency Response:
Caption: Emergency response for exposure to this compound.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.[2] If skin irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][5] If respiratory symptoms develop, seek medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]
-
Spill: In case of a spill, evacuate the area. Wearing appropriate PPE, contain the spill using inert absorbent material.[4] Collect the absorbed material into a suitable container for disposal.[4] Ensure the area is well-ventilated.
References
Personal protective equipment for handling Methyl 6-bromo-3-hydroxypicolinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Methyl 6-bromo-3-hydroxypicolinate (CAS No. 321601-48-3). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
To mitigate these risks, a comprehensive personal protective equipment (PPE) plan is mandatory. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Purpose |
| Eye and Face | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause serious eye damage.[2] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes | Prevents skin contact, which can lead to irritation.[2] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and free of clutter.
-
All necessary equipment, including the chemical container, should be placed within the fume hood.
-
Verify that an appropriate fire extinguisher (e.g., CO2, dry chemical, or foam) is accessible.[3]
-
-
Handling:
-
Wear the appropriate PPE as detailed in the table above before handling the chemical.
-
Carefully measure and transfer the required amount of this compound. Use appropriate tools to minimize the risk of spills.
-
Conduct all experimental procedures within the chemical fume hood with the sash at the lowest possible height that allows for comfortable work.[2]
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate all work surfaces and equipment.
-
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Halogenated organic waste must be collected separately from non-halogenated waste.[2]
-
Use a designated, properly labeled, and sealed waste container for all waste containing this chemical.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone) in a fume hood. The rinsate must be collected as hazardous waste.
-
Dispose of the rinsed containers in accordance with institutional and local regulations.
-
-
Waste Disposal:
-
Follow your institution's hazardous waste disposal procedures.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₇H₆BrNO₃[1] |
| Molecular Weight | 232.03 g/mol [1] |
| Physical Form | Liquid or Solid or Semi-solid or lump[4] |
| Storage Temperature | Inert atmosphere, 2-8°C[4] |
Experimental Workflow
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
